molecular formula C10H7BrClNO B1504535 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole CAS No. 205928-88-7

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

Cat. No.: B1504535
CAS No.: 205928-88-7
M. Wt: 272.52 g/mol
InChI Key: LINAJYANHJQXFP-UHFFFAOYSA-N
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Description

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole is a key chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel small-molecule therapeutics. Its primary research value lies in the development of potent and selective Toll-like Receptor 8 (TLR8) antagonists . TLR8 recognizes viral and bacterial RNA, and its dysregulated signaling is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis . Compounds based on the isoxazole scaffold have been identified through computational modeling as capable of inhibiting TLR8-mediated signaling by competitively binding to the uridine-binding site at the TLR8 dimerization interface . This binding disrupts downstream NF-κB and IRF-dependent signaling pathways, thereby reducing the production of pro-inflammatory cytokines . The bromomethyl group on the isoxazole core provides a critical reactive site for further functionalization, allowing researchers to explore structure-activity relationships and optimize drug-like properties. The isoxazole ring is a privileged structure in drug discovery, featured in various pharmaceuticals due to its favorable physicochemical profile . This reagent is essential for academic and industrial research programs focused on immunology, innate immunity, and creating new therapeutic candidates for autoimmune conditions .

Properties

IUPAC Name

5-(bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINAJYANHJQXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697960
Record name 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205928-88-7
Record name 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure properties of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole (CAS: 205928-88-7) is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2] Characterized by a 3,5-disubstituted isoxazole core, this compound integrates a lipophilic 3-chlorophenyl moiety—imparting metabolic stability and hydrophobic binding potential—with a highly reactive 5-bromomethyl electrophile.

This guide outlines the physicochemical properties, synthetic routes, and reactivity profile of this scaffold.[3] It is designed for medicinal chemists requiring a reliable protocol for introducing the 3-phenylisoxazole motif into target ligands, particularly for GPCR and kinase drug discovery programs.

Chemical Identity & Physicochemical Profile[4][5][6]

The structural integrity of this compound relies on the electronic push-pull between the electron-withdrawing chlorophenyl group and the electron-deficient isoxazole ring.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2-oxazole
CAS Registry Number 205928-88-7
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~3.2 (High Lipophilicity)
H-Bond Acceptors 2 (N, O of isoxazole)
Rotatable Bonds 2 (Phenyl-Isoxazole bond,

-Br bond)
Structural Analysis[8][9]
  • 3-(3-Chlorophenyl) Moiety: The meta-chloro substitution increases lipophilicity (

    
    ) and blocks metabolic oxidation at the phenyl ring, a common liability in unsubstituted phenyl rings.
    
  • Isoxazole Core: Acts as a bioisostere for amide bonds or pyridine rings, providing a rigid linker that orients the side chains in a specific vector.

  • 5-Bromomethyl Group: A "soft" electrophile susceptible to

    
     attack. The bromine is a labile leaving group, activated by the electron-withdrawing nature of the adjacent isoxazole imine (
    
    
    
    ) system.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[4][5] The choice depends on the availability of starting materials and the desired scale.

Pathway A: [3+2] Cycloaddition (Convergent Strategy)

This is the preferred method for generating the isoxazole ring de novo. It involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with propargyl bromide.[3]

Mechanism:

  • Chlorination: 3-Chlorobenzaldoxime is treated with N-chlorosuccinimide (NCS) to form the hydroximoyl chloride.

  • Base-Mediated Dehydrohalogenation: Triethylamine eliminates HCl, generating the transient 3-chlorobenzonitrile oxide dipole.

  • Cycloaddition: The dipole reacts with propargyl bromide (dipolarophile) to yield the target isoxazole regioselectively.

Pathway B: Radical Bromination (Linear Strategy)

Used when the 5-methyl isoxazole precursor is already available.

Mechanism:

  • Reagent: N-Bromosuccinimide (NBS) with AIBN (initiator).[3]

  • Solvent:

    
     or Benzotrifluoride (green alternative).
    
  • Critical Control: The reaction must be stopped before di-bromination occurs at the methyl position.

Visualization: Synthetic Logic Flow

Synthesis cluster_0 Pathway A: Convergent Start1 3-Chlorobenzaldehyde Oxime Aldoxime Intermediate Start1->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide Dipole (Transient) Oxime->NitrileOxide NCS, Et3N Target 5-Bromomethyl-3- (3-chlorophenyl)-isoxazole NitrileOxide->Target [3+2] Cycloaddition + Propargyl Bromide Propargyl Propargyl Bromide Propargyl->Target Start2 5-Methyl-3-(3-chlorophenyl) isoxazole NBS NBS / AIBN (Radical Bromination) Start2->NBS NBS->Target Reflux

Caption: Comparison of Convergent ([3+2] Cycloaddition) vs. Linear (Radical Bromination) synthetic pathways.

Experimental Protocols

Protocol 1: [3+2] Cycloaddition (Recommended)

Objective: Synthesis of 5-bromomethyl-3-(3-chloro-phenyl)-isoxazole.[1]

Reagents:

  • 3-Chlorobenzaldoxime (1.0 eq)

  • Propargyl bromide (1.2 eq, 80% in toluene)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve 3-chlorobenzaldoxime in DCM at 0°C. Add NCS portion-wise. Stir for 1 hour to form the hydroximoyl chloride (check by TLC; disappearance of oxime).

  • Addition: Add propargyl bromide to the mixture.

  • Cyclization: Add a solution of

    
     in DCM dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 10-20% EtOAc.

Self-Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the isoxazole H-4 singlet at

    
     6.5–6.7 ppm and the 
    
    
    
    singlet
    at
    
    
    4.4–4.6 ppm.
  • Mass Spec: Presence of isotopic pattern for Cl (

    
    , 3:1) and Br (
    
    
    
    , 1:1).

Reactivity & Functionalization Profile

The bromomethyl group serves as a versatile "warhead" for diversification.[3][4] The primary reaction mode is Nucleophilic Substitution (


) .[3]
Key Transformations
  • Amination: Reaction with secondary amines yields tertiary amine derivatives, commonly used to improve solubility or target CNS receptors (e.g., AMPA modulators).

  • Etherification: Reaction with phenols or alcohols (using

    
     or NaH) creates ether linkages, useful for extending the scaffold into hydrophobic pockets.
    
  • Thioether Formation: Reaction with thiols provides metabolic precursors to sulfoxides/sulfones.

Reactivity Workflow Diagram

Reactivity Center 5-Bromomethyl-3- (3-chlorophenyl)-isoxazole Prod_Amine Aminomethyl Isoxazoles (CNS Active) Center->Prod_Amine + HNR2 / K2CO3 (SN2) Prod_Ether Isoxazolyl Ethers (Linker Extension) Center->Prod_Ether + Ar-OH / NaH (Williamson Ether) Prod_Thiol Thioethers (Metabolic Probes) Center->Prod_Thiol + R-SH / Base Amine Secondary Amines (HNR2) Phenol Phenols / Alcohols (Ar-OH / R-OH) Thiol Thiols (R-SH)

Caption: Functionalization map showing primary


 displacement pathways for library generation.

Safety & Handling

  • Lachrymator Hazard: Benzyl bromide derivatives are potent lachrymators. This compound should be handled exclusively in a well-ventilated fume hood.

  • Skin Irritant: The alkylating nature makes it a severe skin irritant and potential sensitizer. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent radical degradation of the C-Br bond.

References

  • Vertex AI Search Result 1.1 : Catalogue of building blocks & molecules, acints.com. Link (Accessed Feb 18, 2026).

  • Vertex AI Search Result 1.2 : 3-(Bromomethyl)-5-methylisoxazole Reactivity Profile, benchchem.com. Link (Accessed Feb 18, 2026).

  • Vertex AI Search Result 1.12 : Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles, Der Pharma Chemica, 2012. Link (Accessed Feb 18, 2026).

  • Vertex AI Search Result 1.17 : Advances in isoxazole chemistry and their role in drug discovery, PMC, 2025. Link (Accessed Feb 18, 2026).

  • Vertex AI Search Result 1.13 : Novel bioactivation mechanism of phenyl methyl-isoxazoles, PubMed, 2012. Link (Accessed Feb 18, 2026).

Sources

Role of bromomethyl isoxazoles as intermediates in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Bromomethyl Isoxazoles as Intermediates in Medicinal Chemistry[1]

Part 1: The Strategic Value of Bromomethyl Isoxazoles

In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, serving as a bioisostere for pyridine, amide, and ester functionalities. It imparts metabolic stability, alters lipophilicity (LogP), and provides specific hydrogen-bonding vectors critical for binding affinity.

Bromomethyl isoxazoles (specifically 3-bromomethyl and 5-bromomethyl derivatives) represent a high-value class of "warhead" intermediates. Unlike their stable methyl analogs, the bromomethyl group transforms the isoxazole from a passive scaffold into a reactive electrophile. This allows for the precise "clicking" of the isoxazole moiety onto diverse pharmacophores (amines, phenols, thiols) via nucleophilic substitution, enabling the rapid generation of fragment-based libraries.

Key Medicinal Applications:

  • Bioisosteric Replacement: Used to replace unstable ester linkages in prodrug design.

  • Pharmacophore Linking: Serves as a rigid linker in bis-ligands (e.g., connecting two receptor-binding domains).

  • AMPA Receptor Modulators: 5-bromomethyl derivatives are precursors to specific glutamate receptor agonists.

  • Antibiotic Potentiation: Used to derivatize beta-lactam and sulfonamide cores to overcome resistance.

Part 2: Synthesis & Regioselectivity (Expertise & Experience)

The synthesis of bromomethyl isoxazoles requires a nuanced understanding of regioselectivity. The choice of synthetic route depends entirely on whether the target requires the bromomethyl group at the C3 or C5 position.

Scenario A: Synthesis of 5-Bromomethyl-3-methylisoxazole (Direct Functionalization)

The most efficient route to the 5-bromomethyl isomer is the radical bromination of 3,5-dimethylisoxazole.

Causality of Reaction Design:

  • Regioselectivity: The methyl group at C5 is significantly more reactive toward radical abstraction than the C3 methyl. This is due to the inductive electron-withdrawing effect of the adjacent oxygen atom, which stabilizes the transition state for hydrogen abstraction more effectively than the nitrogen adjacent to C3.

  • Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine to maintain a low, steady concentration of bromine radicals, minimizing di-bromination and ring bromination byproducts.

Protocol 1: Regioselective Radical Bromination

  • Substrate: 3,5-Dimethylisoxazole (1.0 eq)

  • Reagent: NBS (1.05 eq), AIBN (0.05 eq, radical initiator)

  • Solvent: CCl₄ or Benzotrifluoride (PhCF₃) – PhCF₃ is a greener, self-validating alternative with higher boiling point.

  • Conditions: Reflux (80–85 °C) for 4–6 hours.

  • Workup: Cool to 0 °C to precipitate succinimide (byproduct). Filter. Concentrate filtrate.

  • Validation: ¹H NMR will show a shift of the C5-methyl singlet (δ 2.4) to a methylene singlet (δ 4.4–4.6).

Scenario B: Synthesis of 3-Bromomethyl-5-methylisoxazole (De Novo Assembly)

Direct bromination of 3,5-dimethylisoxazole yields the 5-isomer. To access the 3-bromomethyl isomer, one must build the ring with the functionality pre-installed via [3+2] cycloaddition.

Protocol 2: Nitrile Oxide Cycloaddition

  • Step 1: React 1,1-dibromoformaldoxime with propargyl bromide.

  • Mechanism: Base-mediated dehydrohalogenation generates a transient bromonitrile oxide dipole.

  • Cycloaddition: The dipole undergoes a regioselective [3+2] cycloaddition with the alkyne.

  • Yield: Typically 60–75%.

  • Advantage: This route guarantees the position of the bromine atom, avoiding the mixture of isomers inherent in direct halogenation of asymmetrical systems.

Visualization: Synthesis Pathways

SynthesisPathways Start1 3,5-Dimethylisoxazole NBS NBS / AIBN (Radical Substitution) Start1->NBS Product5 5-Bromomethyl-3-methylisoxazole (Major Product) NBS->Product5 Kinetic Control (C5 Methyl Activated) Start2 Dibromoformaldoxime + Propargyl Bromide Base Base (Et3N) [3+2] Cycloaddition Start2->Base Product3 3-Bromomethyl-5-bromoisoxazole (Regiospecific) Base->Product3 1,3-Dipolar Cycloaddition

Caption: Divergent synthetic strategies for accessing C5 vs. C3 bromomethyl isoxazoles.

Part 3: Reactivity Profile & Experimental Protocols

The bromomethyl isoxazole is a "soft" electrophile. Its primary utility lies in S_N2 reactions. The adjacent isoxazole ring acts as an electron-withdrawing group (similar to a benzyl halide but more polar), accelerating nucleophilic attack.

Reactivity Landscape:

  • Amination: Reaction with secondary amines yields tertiary amines (common in CNS drugs).

  • Etherification: Reaction with phenols (Williamson ether synthesis) links the isoxazole to aryl scaffolds.

  • Sommelet Reaction: Conversion to the aldehyde (via hexamine) allows for subsequent Wittig olefination.

Protocol 3: General Nucleophilic Substitution (Amination) This protocol is self-validating: the disappearance of the alkyl halide starting material is easily monitored by TLC (shift to lower R_f due to amine polarity).

  • Setup: Dissolve 5-bromomethyl-3-methylisoxazole (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add K₂CO₃ (2.0 mmol) and the secondary amine (1.1 mmol).

  • Reaction: Stir at 60 °C for 4 hours.

  • Workup: Filter inorganic salts. Evaporate solvent.[2]

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Yield: Typically 85–95%.

Table 1: Comparative Reactivity of Bromomethyl Isoxazoles

NucleophileReagent/BaseProduct TypeTypical YieldMedicinal Relevance
Piperazine K₂CO₃ / MeCNIsoxazolyl-methyl-piperazine92%Antipsychotics / Antidepressants
Phenol Cs₂CO₃ / DMFIsoxazolyl-methyl-ether88%Kinase Inhibitors
Thiol (R-SH) NaH / THFThioether80%Metabolic Probes
Hexamine EtOH / H₃O⁺Isoxazole-5-carbaldehyde75%Intermediate for Wittig reactions

Part 4: Case Study – Fragment-Based Drug Discovery

Objective: Synthesis of an AMPA Receptor Modulator Analog. Challenge: Attach a glutamate-mimicking isoxazole "head" to a lipophilic biaryl "tail" to improve blood-brain barrier penetration.

Workflow:

  • Scaffold Prep: A biaryl piperazine is synthesized as the lipophilic carrier.

  • Coupling: 3-Bromomethyl-5-methylisoxazole is used to alkylate the piperazine nitrogen.

  • Outcome: The resulting molecule retains the specific binding of the isoxazole (glutamate site) while the piperazine tail anchors it in the hydrophobic pocket.

Visualization: Reactivity & Application Workflow

Reactivity Core Bromomethyl Isoxazole (The Electrophile) Prod1 Isoxazole-Amine (CNS Active Agents) Core->Prod1 + Nuc1 / K2CO3 (SN2) Prod2 Isoxazole-Ether (Kinase Inhibitors) Core->Prod2 + Nuc2 / Cs2CO3 (Williamson) Prod3 Isoxazole-Aldehyde (Precursor for Wittig) Core->Prod3 + Nuc3 / H3O+ (Oxidation) Nuc1 Secondary Amine (e.g., Piperazine) Nuc1->Core Nuc2 Phenol / Alcohol Nuc2->Core Nuc3 Hexamine (Sommelet) Nuc3->Core

Caption: Divergent reactivity profile of bromomethyl isoxazoles in library generation.

Part 5: Safety & Stability (Trustworthiness)

  • Lachrymator Hazard: Like benzyl bromide, bromomethyl isoxazoles are potent lachrymators (tear agents).

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination: Quench glassware with 10% aqueous sodium thiosulfate to destroy residual alkyl bromide before removing from the hood.

  • Thermal Instability: The C-Br bond is reactive. Store at -20 °C under argon. Prolonged exposure to light can cause degradation (darkening of the oil).

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks via Bromomethyl Intermediates. Journal of Organic Chemistry. Available at: [Link]

  • Isoxazole Derivatives in Medicinal Chemistry: Recent Advances. RSC Advances. Available at: [Link]

Sources

Advanced Synthesis of 3,5-Disubstituted Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering a rigid linker that directs substituents into specific vectors. However, the synthesis of 3,5-disubstituted isoxazoles presents a classic regioselectivity challenge. Thermal 1,3-dipolar cycloadditions often yield mixtures of 3,5- and 3,4-isomers, requiring tedious chromatographic separation.

This guide delineates two high-fidelity pathways that solve this problem: the Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) and the


-Unsaturated Ketone Cyclocondensation . We prioritize protocols that ensure 3,5-regiocontrol, operational scalability, and mechanistic transparency.

Part 1: The Regioselectivity Challenge

In the classical Huisgen 1,3-dipolar cycloaddition, a nitrile oxide (dipole) reacts with a terminal alkyne (dipolarophile). Under purely thermal conditions, the interaction is governed by Frontier Molecular Orbital (FMO) theory. The energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (and vice versa) often allows for both head-to-head and head-to-tail alignments, typically resulting in a mixture of 3,5- and 3,4-regioisomers.

To achieve exclusive 3,5-selectivity, we must bypass the thermal FMO constraints using metal catalysis or specific electrophilic substrates.

Part 2: The "Click" Pathway (CuNOAC)

Analogous to the famous Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction between nitrile oxides and alkynes can be catalyzed by Copper(I) to yield 3,5-isoxazoles exclusively.

Mechanistic Insight

Unlike the concerted thermal mechanism, the Cu(I) pathway is stepwise. The copper species forms a


-complex with the alkyne, lowering its 

and facilitating the formation of a copper acetylide. The nitrile oxide then coordinates to the metal, followed by the formation of a metallacycle. Reductive elimination releases the 3,5-disubstituted isoxazole and regenerates the catalyst.
Validated Protocol: One-Pot CuNOAC

This protocol utilizes in situ generation of nitrile oxides from aldoximes to prevent dimerization (furoxan formation).

Reagents:

  • Substrate: Terminal Alkyne (1.0 equiv)

  • Precursor: Aldoxime (1.2 equiv)

  • Oxidant: Chloramine-T (1.2 equiv) or N-Chlorosuccinimide (NCS)

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%)
    
  • Solvent:

    
     (1:1)[1]
    

Step-by-Step Workflow:

  • Nitrile Oxide Generation: Dissolve the aldoxime in

    
    . Add Chloramine-T slowly. Stir for 15 minutes to generate the nitrile oxide in situ.
    
  • Catalyst Addition: Add the terminal alkyne, followed immediately by the

    
     solution and Sodium Ascorbate. The solution should turn bright yellow/orange (indicating Cu(I) species).
    
  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC for the disappearance of the alkyne.

  • Workup: Dilute with water and extract with EtOAc. The copper salts remain in the aqueous phase. Wash organic layer with dilute

    
     to remove trace copper.
    
Pathway Visualization

CuNOAC_Mechanism Aldoxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide (In Situ) Aldoxime->NitrileOxide Chloramine-T (Oxidation) Metallacycle Cu-Metallacycle Intermediate NitrileOxide->Metallacycle Coordination CuAcetylide Cu(I)-Acetylide Species CuAcetylide->Metallacycle Insertion Isoxazole 3,5-Disubstituted Isoxazole Metallacycle->Isoxazole Reductive Elimination Alkyne Terminal Alkyne Alkyne->CuAcetylide CuSource CuSO4 / Ascorbate CuSource->CuAcetylide

Figure 1: The Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) ensures regioselectivity via a metallacycle intermediate.

Part 3: The Condensation Pathway (Chalcones)

For substrates sensitive to copper or oxidation, the cyclocondensation of


-unsaturated ketones (chalcones) with hydroxylamine is the preferred route.
Mechanistic Insight

This reaction proceeds via a conjugate addition (Michael addition) of hydroxylamine to the


-carbon of the enone, followed by intramolecular dehydration.
  • Critical Note: The immediate product is often an isoxazoline (saturated C4-C5 bond). To obtain the isoxazole , an oxidation/aromatization step is required unless a leaving group is present on the

    
    -carbon (e.g., 
    
    
    
    -alkynones or
    
    
    -dimethylaminones).
Validated Protocol: Chalcone to Isoxazole

This method uses a "one-pot" synthesis involving in situ aromatization.

Reagents:

  • Substrate: Chalcone (1.0 equiv)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (3.0 equiv)
    
  • Base: KOH or NaOH (3.0 equiv)

  • Solvent: Ethanol (reflux)[2]

Step-by-Step Workflow:

  • Reflux: Dissolve chalcone in Ethanol. Add

    
    .
    
  • Basification: Add base pellets. Heat to reflux for 6–8 hours.

  • Differentiation:

    • If product is Isoxazoline: Isolate and treat with

      
       (5 equiv) in Dichloromethane or Chloranil in Toluene to aromatize.
      
    • Direct Isoxazole: If using an alkynone (propargylic ketone) instead of a chalcone, the isoxazole forms directly without post-oxidation.

Pathway Visualization

Chalcone_Pathway Chalcone Chalcone (Enone) MichaelAdduct Michael Adduct (Intermediate) Chalcone->MichaelAdduct NH2OH (1,4-Addition) Isoxazoline Isoxazoline (Saturated) MichaelAdduct->Isoxazoline Cyclization (-H2O) Oxidation Aromatization (MnO2 / Chloranil) Isoxazoline->Oxidation Required Step Isoxazole 3,5-Disubstituted Isoxazole Oxidation->Isoxazole

Figure 2: The Condensation Pathway often requires a secondary oxidation step to convert the intermediate isoxazoline to the aromatic isoxazole.

Part 4: Comparative Analysis & Emerging Green Methods

Recent advancements focus on "On-Water" synthesis and ultrasound irradiation to reduce solvent waste and reaction times.

Method Comparison Matrix
FeatureCuNOAC (Click)Chalcone CondensationGreen/Ultrasound [1]
Regioselectivity >98% (3,5-isomer)High (3,5-isomer)High (3,5-isomer)
Atom Economy HighModerate (Loss of H2O)High
Reaction Time 4–12 Hours6–24 Hours20–60 Minutes
Substrate Scope Terminal AlkynesEnones/AlkynonesAldehydes + Alkynes
Key Limitation Cu-residue removalRequires aromatization stepScale-up (Sonication)
Emerging Protocol: Ultrasound-Assisted Synthesis

Talha et al. (2021) demonstrated a metal-free, ultrasound-irradiated synthesis in water using NaDCC (Sodium dichloroisocyanurate) as a green oxidant. This method generates the nitrile oxide in situ from aldoximes and reacts it with alkynes in minutes, offering a sustainable alternative to the copper route [1].

References

  • Talha, A. et al. (2021).[1] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health (PMC). [Link]

  • Koufaki, M. et al. (2014). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. [Link]

  • Tang, S. et al. (2009).[3] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. [Link]

  • Khan, M. E. I. et al. (2024).[4] Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][7] Past and Future. Angewandte Chemie International Edition. [Link]

Sources

Reactivity Profile of the Bromomethyl Group in Isoxazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile, stability constraints, and experimental handling of bromomethyl-substituted isoxazoles. It is designed for medicinal chemists requiring precise control over this electrophilic handle for scaffold elaboration.

Technical Whitepaper | Version 1.0

Executive Summary

The bromomethyl isoxazole moiety serves as a critical "soft" electrophile in drug discovery, widely employed to append the isoxazole pharmacophore to larger scaffolds (e.g., BET inhibitors,


-lactam antibiotics). Its reactivity is governed by the specific position (3, 4, or 5) on the heteroaromatic ring, which dictates both the electrophilicity of the methylene carbon and the stability of the parent ring.

Key Takeaway: The 5-bromomethyl position is the most kinetically active and synthetically versatile, driven by the inductive effect of the adjacent oxygen. However, the isoxazole ring’s N–O bond is a "latent spring," prone to base-induced cleavage. Successful utilization requires a protocol that balances


 kinetics against ring fragmentation.

Electronic Structure & Reactivity Hierarchy

The reactivity of the exocyclic bromomethyl group (


) is heavily influenced by the electronic environment of the isoxazole core. The ring polarization creates a distinct gradient of electrophilicity.
Position-Dependent Reactivity

The isoxazole ring is


-deficient, acting as an electron-withdrawing group (EWG). The magnitude of this withdrawal depends on the distance and path to the heteroatoms.
PositionReactivity (Electrophilicity)Electronic Rationale
5-Bromomethyl High Adjacent to Oxygen (most electronegative). The C5 position experiences significant inductive electron withdrawal (-I), rendering the exocyclic methylene highly electrophilic. Ideal for rapid

reactions.
3-Bromomethyl Moderate Adjacent to Nitrogen. Nitrogen is less electronegative than oxygen. The C3 position is reactive but generally less electrophilic than C5.
4-Bromomethyl Low The C4 position is the most electron-rich site of the ring (akin to the 3-position in indole). It is less deactivated by the heteroatoms, making the attached methylene less electrophilic and slower in substitution reactions.
Visualizing the Reactivity Landscape

The following diagram illustrates the electronic vectors and competing stability pathways.

ReactivityProfile Isoxazole Bromomethyl Isoxazole (Scaffold) Pos5 5-Position (High Reactivity) Adjacent to Oxygen Isoxazole->Pos5 Inductive Effect (-I) Pos3 3-Position (Moderate Reactivity) Adjacent to Nitrogen Isoxazole->Pos3 Pos4 4-Position (Lower Reactivity) Electron Rich C4 Isoxazole->Pos4 Product Substitution Product (Target) Pos5->Product Fast SN2 Pos3->Product Standard SN2 Pos4->Product Slow SN2 Nucleophile Nucleophile (Nu:) (Amine, Thiol, Phenol) Nucleophile->Pos5 RingOpen Ring Cleavage (Side Reaction) Nucleophile->RingOpen Strong Base (Attack at Ring H)

Figure 1: Reactivity hierarchy and competing pathways. The 5-position offers the highest electrophilicity but requires careful base selection to avoid ring degradation.

Stability & The "Base Trap"

The isoxazole ring contains a weak N–O bond (


 55 kcal/mol), which is the structural weak point. Under specific conditions, particularly with strong bases, the ring undergoes cleavage to form acyclic nitriles (the Kemp elimination  or similar mechanisms).
The Danger Zone: Base-Induced Cleavage

If the isoxazole has a proton at the C3 position (i.e., it is not 3-substituted), it is extremely unstable to base. Deprotonation at C3 leads to immediate ring opening.

  • Mechanism: Base removes C3-H

    
     Formation of Enolate-like species 
    
    
    
    N–O bond rupture
    
    
    
    
    -keto nitrile.
  • Relevance to Bromomethyls: Even if C3 is substituted (e.g., with a methyl group), strong bases (e.g., NaOH, NaH, NaOEt) can attack the exocyclic methylene protons or the ring itself, leading to degradation or polymerization.

Safe Operating Limits

To perform nucleophilic substitution on a bromomethyl isoxazole without destroying the ring:

  • Preferred Bases: Non-nucleophilic, mild bases.

    • Best: Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (

      
      ), Cesium Carbonate (
      
      
      
      ).
  • Avoid: Hydroxides (

    
    ), Alkoxides (
    
    
    
    ), Hydrides (
    
    
    ).
  • Solvents: Polar aprotic solvents (Acetonitrile, DMF, Acetone) are ideal to accelerate the

    
     process while minimizing solvolysis.
    

Experimental Protocols

Synthesis of Bromomethyl Isoxazoles

Direct radical bromination (NBS) is effective for 3- and 5-methyl isoxazoles. For the 4-position, conversion from the alcohol is preferred due to poor radical selectivity.

Protocol A: Radical Bromination (3- or 5-methyl)

  • Reagents: Methyl-isoxazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent:

    
     or Trifluorotoluene (greener alternative).
    
  • Conditions: Reflux (70–80 °C) for 2–4 hours. Monitor by TLC.[1]

  • Note: 5-methyl brominates faster than 3-methyl. Over-bromination (dibromomethyl) is a common side product; stop reaction at ~90% conversion.

Protocol B: Alcohol Conversion (Preferred for 4-bromomethyl)

  • Reagents: Isoxazol-4-yl-methanol (1.0 eq),

    
     (0.4 eq) or 
    
    
    
    (Appel conditions).
  • Solvent: DCM or THF (anhydrous).

  • Conditions: 0 °C to RT, 1–3 hours.

  • Workup: Quench with saturated

    
    . Caution: Isoxazole alcohols are water-soluble; use continuous extraction if yield is low.
    
Nucleophilic Substitution ( )

This is the standard workflow for attaching the isoxazole to amines or phenols.

Protocol C: Amination (General Procedure)

  • Setup: Dissolve amine (1.2 eq) and DIPEA (2.0 eq) in anhydrous Acetonitrile (MeCN).

  • Addition: Add solution of bromomethyl isoxazole (1.0 eq) in MeCN dropwise at 0 °C.

  • Reaction: Warm to RT and stir 4–12 hours.

    • Optimization: If reaction is sluggish (e.g., 4-position), add KI (0.1 eq) as a Finkelstein catalyst.

  • Workup: Concentrate, redissolve in EtOAc, wash with water.

  • Validation:

    
     NMR will show the shift of the methylene protons from 
    
    
    
    4.4–4.6 (CH2-Br) to
    
    
    3.5–4.0 (CH2-N).

Summary Data Table

Parameter5-Bromomethyl3-Bromomethyl4-Bromomethyl
Electrophilicity HighMediumLow
Preferred Synthesis Radical Bromination (NBS)Radical Bromination (NBS)Alcohol

Bromide (

)

Reaction Time
1–4 hours4–8 hours12–24 hours
Stability Risk Moderate (Ring cleavage if base is too strong)ModerateHigh (Ring often heavily substituted to stabilize)
Key Application BET Inhibitors, AntibioticsLinkers in fragment-based designSpecialized scaffolds

References

  • Bioactivation of Isoxazole-Containing BET Inhibitors. National Institutes of Health (PMC). Discusses metabolic stability and reactivity of the isoxazole methylene. [Link]

  • Synthesis of 5-(bromomethyl)-3-phenylisoxazoles. ResearchGate. Detailed synthetic procedure for 5-bromomethyl derivatives. [Link]

  • Nucleophilic Substitution Mechanisms (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) in Heterocycles. Chemistry LibreTexts. General mechanistic grounding for alkyl halide reactivity.
    [Link]
    
  • Isoxazole Ring Stability and Cleavage. Beilstein Journal of Organic Chemistry. Discusses base-promoted ring opening. [Link]

Sources

The Isoxazole Core: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The isoxazole ring is a cornerstone pharmacophore in medicinal chemistry, valued for its bioisosteric relationship to amide bonds and its capacity to orient substituents in rigid vectors. However, its stability profile is dichotomous: while robust under oxidative and mild acidic conditions, the ring harbors specific vulnerabilities—primarily the lability of the N-O bond under reduction and the acidity of the C3-proton under basic conditions. This guide dissects these failure modes, providing mechanistic insights and validated protocols to manage isoxazole integrity during drug development.

The Physico-Chemical Nature of the Isoxazole Core

To predict stability, one must understand the electronic "personality" of the ring. Isoxazole is a 6


-electron aromatic system, but it is electronically distinct from furan or pyridine due to the adjacent electronegative heteroatoms (O and N).
  • Aromaticity vs. Lability: While aromatic, the stabilization energy is significantly lower than benzene or pyridine. The N-O bond is the structural weak point, with a bond dissociation energy (BDE) significantly lower than C-C or C-N bonds.

  • Basicity: The nitrogen lone pair is available, but isoxazole is a very weak base (

    
     of conjugate acid 
    
    
    
    to
    
    
    , depending on substitution), making it far less basic than pyridine (
    
    
    ). It rarely protonates under standard workup conditions.
  • Acidity (The C3-H Factor): The proton at the C3 position (if unsubstituted) is surprisingly acidic (

    
     in DMSO). This acidity is the primary driver of base-induced degradation.
    

Base-Induced Instability: The C3-H Achilles Heel

The most common non-reductive failure mode for isoxazoles occurs in basic media. If the C3 position is unsubstituted, strong bases (e.g., NaOEt, LDA, or even mild bases at high temperature) can deprotonate C3. This triggers a cascade leading to ring fragmentation into a nitrile and a ketone/aldehyde (the Kemp Elimination equivalent for heterocycles).

Case Study: Leflunomide

The antirheumatic drug Leflunomide is a classic prodrug that exploits this instability. It is stable on the shelf but rapidly opens in vivo (or under basic laboratory conditions) to form the active metabolite, Teriflunomide.

Mechanism of Ring Opening[1]
  • Deprotonation: Base removes the C3 proton.

  • Fragmentation: The resulting carbanion collapses, cleaving the N-O bond.

  • Equilibrium: The open-chain nitrile-enolate forms.

BaseRingOpening Isoxazole Isoxazole (C3-H) Intermediate C3-Anion (Transition State) Isoxazole->Intermediate + Base (OH-) Deprotonation Product Ring-Opened (Cyano-Enolate) Intermediate->Product N-O Bond Cleavage Teriflunomide Active Metabolite (Teriflunomide) Product->Teriflunomide Protonation/Tautomerization

Figure 1: Base-catalyzed ring opening mechanism characteristic of 3-unsubstituted isoxazoles (e.g., Leflunomide).[1]

Reductive Instability: The N-O Weak Link

The N-O bond is isoelectronic with a peroxide bond, making it highly susceptible to reductive cleavage. This is often a deliberate synthetic strategy (to access


-amino enones) but can be a fatal flaw during late-stage deprotection steps involving hydrogenation.
Reagent Compatibility Table
Reagent ClassReagent ExampleStability RiskOutcome
Catalytic Hydrogenation

Critical Rapid cleavage to

-amino ketone.
Dissolving Metals

High Complete reduction/cleavage.
Metal Carbonyls

High Controlled cleavage (often used synthetically).
Lanthanides

High Single Electron Transfer (SET) cleavage.
Hydrides

Moderate Generally stable, but 1,2-reduction possible if activated.
Hydrides

High Ring reduction and cleavage.
Experimental Workflow: Reductive Cleavage

When cleavage is desired (or needs to be avoided), understanding the pathway is key. The reaction proceeds via a 2-electron reduction.[2]

ReductiveCleavage cluster_conditions Reductive Conditions Start Intact Isoxazole H2 H2 / Pd-C (Catalytic) Start->H2 Mo Mo(CO)6 / MeCN (Chemical) Start->Mo Intermediate Imine Intermediate H2->Intermediate N-O Cleavage Mo->Intermediate SET Mechanism Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product Beta-Amino Enone Hydrolysis->Product

Figure 2: Reductive cleavage pathways. Note that Pd-catalyzed hydrogenolysis is the most common cause of accidental ring destruction.

Rearrangement Phenomena: Boulton-Katritzky

Isoxazoles containing a nucleophilic side chain at the 3-position (e.g., oxime, hydrazone, amidoxime) can undergo the Boulton-Katritzky Rearrangement . This is a "mononuclear heterocyclic rearrangement" where the side chain attacks the ring nitrogen, expelling the ring oxygen to form a new, more stable heterocycle (often a 1,2,5-oxadiazole or triazole).

  • Trigger: Base or Thermal.[3][4]

  • Driving Force: Formation of a more stable thermodynamic product.[5]

BoultonKatritzky Isoxazole Isoxazole (w/ Nucleophilic Sidechain) TS Bicyclic Transition State Isoxazole->TS Sidechain Attack NewRing Rearranged Heterocycle (e.g., 1,2,5-Oxadiazole) TS->NewRing N-O Bond Break

Figure 3: Simplified Boulton-Katritzky Rearrangement flow.

Experimental Protocols

Protocol A: Assessing Base Stability (Leflunomide-Type Assay)

Use this to determine if your scaffold is susceptible to C3-deprotonation.

  • Preparation: Dissolve isoxazole substrate (0.1 mmol) in

    
     or DMSO-
    
    
    
    (0.7 mL) in an NMR tube.
  • Baseline: Acquire a

    
     NMR spectrum (t=0).
    
  • Challenge: Add 1.5 equivalents of

    
     (for methanol) or DBU (for DMSO).
    
  • Monitoring: Acquire spectra at t=10 min, 1 h, and 24 h.

  • Analysis: Look for the disappearance of the C3-H singlet (typically

    
     8.0–9.0 ppm) and the appearance of nitrile peaks in IR or mass shifts corresponding to ring opening.
    
Protocol B: Controlled Reductive Cleavage (Mo(CO)6 Method)

Use this for deliberate synthesis of


-amino enones, avoiding the over-reduction often seen with H2/Pd.
  • Setup: In a fume hood, charge a reaction flask with isoxazole (1.0 equiv),

    
     (1.1 equiv), and Acetonitrile : Water (15:1).
    
  • Reaction: Reflux the mixture (

    
    ) for 2–6 hours. The solution typically turns dark.
    
  • Workup: Cool to RT. Filter through a celite pad to remove molybdenum residues.

  • Purification: Concentrate the filtrate. The

    
    -amino enone is often stable enough for silica chromatography (using amine-doped eluents).
    

References

  • Leflunomide Mechanism: Kalgutkar, A. S., et al.[6] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition, 2003.[6]

  • Isoxazole General Stability: Katritzky, A. R. Handbook of Heterocyclic Chemistry. Elsevier. (Standard Reference Text).
  • Boulton-Katritzky Rearrangement: Boulton, A. J., & Katritzky, A. R. "Heterocyclic Rearrangements." Revue Roumaine de Chimie.

  • Reductive Cleavage (Mo(CO)6): Nitta, M., & Kobayashi, T. "Reaction of isoxazoles with molybdenum hexacarbonyl." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Guide: "The Dual Nature of the Isoxazole Ring in Carboxylate Esters."

Sources

Methodological & Application

Optimized synthesis protocol for 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

Abstract & Strategic Utility

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in antibiotics (e.g., oxacillin), COX-2 inhibitors (e.g., valdecoxib), and glutamate receptor agonists.

This guide details the optimized synthesis of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole . Unlike generic protocols, this method focuses on the 3,5-regioselective [3+2] cycloaddition of a nitrile oxide generated in situ with propargyl bromide. The bromomethyl moiety at the 5-position is a critical "warhead" for fragment-based drug discovery (FBDD), allowing facile nucleophilic displacement to generate diverse libraries of amines, ethers, or thiols.

Key Advantages of this Protocol:

  • Safety: Avoids the isolation of potentially explosive hydroximoyl chloride intermediates.

  • Regiocontrol: Delivers >95:5 preference for the 3,5-isomer over the 3,4-isomer.

  • Scalability: Designed for gram-scale synthesis with minimal chromatographic purification.

Retrosynthetic Logic & Mechanism

The synthesis relies on the Huisgen 1,3-dipolar cycloaddition.[1] We utilize N-chlorosuccinimide (NCS) for the mild chlorination of the aldoxime, followed by base-mediated dehydrohalogenation to generate the reactive nitrile oxide dipole in situ.

Retrosynthesis Target Target: 5-Bromomethyl-3-(3-Cl-Ph)-isoxazole Dipole Intermediate: Nitrile Oxide dipole Target->Dipole Retrosynthetic Disconnection Alkyne Reagent: Propargyl Bromide Target->Alkyne Oxime Precursor: 3-Chlorobenzaldehyde oxime Dipole->Oxime Dehydrohalogenation (-HCl) Aldehyde Start: 3-Chlorobenzaldehyde Oxime->Aldehyde Condensation (NH2OH)

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the isoxazole core.

Safety & Handling (Critical)

  • Propargyl Bromide: A potent lachrymator and shock-sensitive explosive in concentrated forms. Store in a refrigerator. Use only 80% solutions in toluene (safer than neat) and handle strictly in a fume hood.

  • Nitrile Oxides: Unstable species that can dimerize to furoxans explosively if allowed to accumulate. The protocol uses slow addition of base to keep the steady-state concentration low.

  • Hydroxylamine HCl: Corrosive and toxic. Avoid contact with skin.

Experimental Protocol

Phase 1: Quantitative Formation of 3-Chlorobenzaldehyde Oxime

Rationale: High purity of the oxime is essential to prevent side reactions with NCS in the next step.

Reagents:

  • 3-Chlorobenzaldehyde (10.0 mmol, 1.40 g)

  • Hydroxylamine hydrochloride (11.0 mmol, 0.76 g)

  • Sodium Acetate (12.0 mmol, 0.98 g)

  • Solvent: Ethanol/Water (1:1, 20 mL)

Procedure:

  • Dissolve hydroxylamine HCl and sodium acetate in water (10 mL).

  • Add 3-chlorobenzaldehyde dissolved in ethanol (10 mL) in one portion.

  • Stir at room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: The oxime usually precipitates as a white solid.

    • If solid:[2][3] Filter, wash with cold water, and dry under vacuum.

    • If oil: Remove ethanol in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: >95%. Use directly in Phase 2.

Phase 2: One-Pot Cycloaddition (The Optimized Step)

Rationale: We use DMF as the solvent to solubilize the polar intermediate. NCS is used instead of Cl₂ gas for precise stoichiometry.

Reagents:

  • 3-Chlorobenzaldehyde oxime (from Phase 1, 10.0 mmol)

  • N-Chlorosuccinimide (NCS) (11.0 mmol, 1.47 g)

  • Propargyl bromide (80% in toluene) (12.0 mmol, ~1.34 mL)

  • Triethylamine (Et₃N) (12.0 mmol, 1.67 mL)

  • Solvent: DMF (Dry, 15 mL)

Step-by-Step Workflow:

Protocol Start Start: Dissolve Oxime in DMF Chlorination Add NCS (0.2 eq portions) Temp: 25-30°C Time: 1h Start->Chlorination Check Check: Is NCS consumed? (Starch-Iodide Paper) Chlorination->Check Check->Chlorination No (Purple) AddAlkyne Add Propargyl Bromide (1.2 eq) Check->AddAlkyne Yes (Colorless) Cyclization CRITICAL: Dropwise Et3N Over 2 hours Temp: <35°C AddAlkyne->Cyclization Workup Workup: Pour into Ice Water Extract EtOAc Cyclization->Workup

Figure 2: Operational workflow for the one-pot cycloaddition.

Detailed Procedure:

  • Chlorination: Dissolve the oxime (1.55 g, 10 mmol) in dry DMF (15 mL). Add NCS (1.47 g, 11 mmol) in 5 portions over 20 minutes.

    • Note: The reaction is slightly exothermic. Maintain temperature between 25–35°C.

    • Validation: Stir for 1 hour. Verify complete conversion to hydroximoyl chloride by TLC (the oxime spot will disappear; a less polar spot appears).

  • Alkyne Addition: Add propargyl bromide solution (1.34 mL, 12 mmol) to the reaction mixture.

  • Cycloaddition (The "Slow Drip"): Dissolve Et₃N (1.67 mL) in DMF (5 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump or addition funnel.

    • Why? Slow addition ensures the nitrile oxide is trapped by the alkyne immediately upon formation, preventing dimerization into the furoxan byproduct.

  • Completion: After addition, stir for an additional 4 hours at RT.

  • Workup: Pour the mixture into ice-water (100 mL). The product often precipitates.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2 x 50 mL) to remove DMF, then brine (1 x 50 mL).

    • Dry over MgSO₄ and concentrate.[4]

Purification & Analytical Validation

Purification: The crude residue is typically a yellow solid/oil.

  • Primary Method: Recrystallization from Ethanol/Hexane (1:4).

  • Secondary Method (if oil): Flash chromatography (Silica gel, 0-10% EtOAc in Hexane). The product elutes early due to low polarity.

Analytical Data Specifications:

Test Expected Result Interpretation
Appearance White to off-white solid High purity crystalline form.
Melting Point 82–85 °C Consistent with 3-aryl-5-bromomethyl isoxazoles.

| ¹H NMR (CDCl₃) |


 4.55 (s, 2H) | Diagnostic:  CH₂Br singlet. |
| ¹H NMR (CDCl₃)  | 

6.65 (s, 1H) | Diagnostic: Isoxazole C4-H singlet. | | ¹H NMR (CDCl₃) |

7.40–7.80 (m, 4H) | Aromatic protons (3-Cl-phenyl pattern). | | MS (ESI) | [M+H]⁺ ~272/274 | Characteristic Cl/Br isotope pattern. |

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Base added too fast.Use a syringe pump for Et₃N addition. Ensure high stirring rate.
Incomplete Chlorination Old/Wet NCS.Recrystallize NCS from benzene or use fresh reagent.
Regioisomer Mix (3,4 vs 3,5) Temperature too high.Keep reaction <40°C. The 3,5-isomer is kinetically favored at lower temps.
Emulsion during Workup DMF presence.Wash organic layer thoroughly with water (x3) before brine.

References

  • General Mechanism: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • NCS Protocol: Liu, K. C., et al. (1977). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloadditions. Journal of Organic Chemistry, 42(26), 4248.
  • Regioselectivity Studies: Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte, 106, 3258.
  • Specific Derivative Analogues: Bhanu, P. A., et al. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles. ResearchGate/Bioorganic Chemistry. Link

  • Safety Data: PubChem. (n.d.). Propargyl Bromide - Safety and Hazards. Link

Sources

Application Note: Regioselective Synthesis of 3-(3-Chlorophenyl)-5-(bromomethyl)isoxazole via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 3-(3-chlorophenyl)-5-(bromomethyl)isoxazole . The method utilizes a [3+2] dipolar cycloaddition between a nitrile oxide (generated in situ from 3-chlorobenzaldehyde oxime) and propargyl bromide.

Isoxazoles are critical pharmacophores in medicinal chemistry, exhibiting antiviral, anti-inflammatory, and antibiotic properties.[1][2] This protocol prioritizes the 3,5-regioisomer (typically >95:5 selectivity) utilizing a "one-pot, two-step" mechanism that avoids the isolation of unstable hydroximoyl chloride intermediates.

Key Reaction Features
  • Mechanism: 1,3-Dipolar Cycloaddition (Click Chemistry).[3]

  • Regioselectivity: Steric and electronic control favors the 5-substituted isoxazole.

  • Safety: Protocol mitigates the risk of nitrile oxide dimerization (furoxan formation) via slow base addition.

Reaction Pathway & Mechanism[4][5][6][7][8][9][10]

The synthesis proceeds through the oxidative chlorination of the oxime to form a hydroximoyl chloride, followed by base-mediated dehydrohalogenation to release the reactive nitrile oxide dipole. The dipole undergoes a concerted [3+2] cycloaddition with the alkyne dipolarophile.[3][4]

Mechanistic Diagram

ReactionPathway Oxime 3-Chlorobenzaldehyde Oxime Int1 Hydroximoyl Chloride Oxime->Int1 Chlorination (DMF, RT) NCS N-Chlorosuccinimide (NCS) NCS->Int1 Dipole Nitrile Oxide (1,3-Dipole) Int1->Dipole -HCl Base Et3N (Base) Base->Dipole Product 3-(3-Cl-phenyl)-5-(bromomethyl) isoxazole Dipole->Product [3+2] Cycloaddition Regioselective Furoxan Furoxan (Dimer Side Product) Dipole->Furoxan Dimerization (If Base Added Too Fast) Alkyne Propargyl Bromide Alkyne->Product

Figure 1: Reaction pathway illustrating the in situ generation of the nitrile oxide and the critical competition between product formation and dimerization.

Materials & Safety Protocols

Reagents Table
ReagentEquiv.RoleMolecular WeightHazard Note
3-Chlorobenzaldehyde oxime 1.0Precursor155.58Irritant
Propargyl bromide (80% in toluene)1.2Dipolarophile118.96Lachrymator , Flammable
N-Chlorosuccinimide (NCS) 1.1Chlorinating Agent133.53Corrosive, Moisture Sensitive
Triethylamine (

)
1.2Base101.19Volatile, Corrosive
DMF (Dimethylformamide) SolventMedium73.09Hepatotoxin
Critical Safety Directives
  • Lachrymator Control: Propargyl bromide is a potent lachrymator (tear gas agent). All transfers must occur inside a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Exotherm Management: The dehydrohalogenation (addition of

    
    ) is exothermic. Temperature control is vital to prevent runaway reactions.
    
  • Nitrile Oxide Instability: Never attempt to isolate the nitrile oxide intermediate. It is explosive in concentrated forms and prone to rapid dimerization.

Experimental Protocol

Phase A: Preparation of Hydroximoyl Chloride

Objective: Convert the oxime to the reactive chloro-intermediate without isolation.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-chlorobenzaldehyde oxime (1.0 g, 6.4 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Chlorination: Add NCS (0.94 g, 7.0 mmol, 1.1 equiv) portion-wise over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Activation: Stir the mixture at room temperature (25°C) for 1–2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The oxime spot should disappear, replaced by a less polar spot (hydroximoyl chloride).

Phase B: Cycloaddition (The "Click" Step)

Objective: Generate the dipole in the presence of the trap (alkyne) to maximize yield.

  • Addition of Dipolarophile: Add propargyl bromide (0.86 mL, 1.2 equiv, 80% wt in toluene) directly to the reaction mixture.

  • Controlled Base Addition (CRITICAL):

    • Prepare a solution of Triethylamine (

      
      , 1.1 mL, 1.2 equiv) in 2 mL of DMF.
      
    • Add this solution dropwise over a period of 30–60 minutes using a syringe pump or pressure-equalizing addition funnel.

    • Reasoning: High local concentration of base generates excess nitrile oxide, leading to dimerization (furoxan). Slow addition ensures the nitrile oxide reacts with the alkyne immediately upon formation.

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Optional: If reaction is sluggish (TLC check), heat to 50°C for 2 hours.

Phase C: Workup & Purification
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organic layers with water (

    
     mL) to remove DMF, followed by saturated brine (
    
    
    
    mL).
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 230-400 mesh).

    • Eluent: Gradient of Hexane:Ethyl Acetate (95:5

      
       85:15).
      
    • Target: The 3,5-disubstituted isoxazole typically elutes after the excess alkyne but before any dimer byproduct.

Analytical Validation

Expected Results
  • Physical State: Pale yellow to white solid/oil.

  • Yield: Typical isolated yields range from 75% to 88% .

Structural Confirmation (NMR)

The regiochemistry (3,5-substitution) is confirmed by the chemical shift of the isoxazole ring proton (


).
NucleusSignalAssignmentInterpretation

NMR

6.50 – 6.70 ppm (s, 1H)
Isoxazole H-4 Characteristic singlet. If the 3,4-isomer were present, this would appear further downfield (~8.5 ppm).

NMR

4.40 – 4.50 ppm (s, 2H)

-Br
Methylene protons attached to the bromide.

NMR

7.30 – 7.80 ppm (m, 4H)
Aromatic 3-Chlorophenyl ring pattern.

NMR

~103 ppm
C-4 (Isoxazole) Diagnostic carbon shift for 3,5-disubstituted isoxazoles.
Workflow Diagram

Workflow Start Start: Oxime + DMF Step1 Add NCS (Stir 1-2h @ RT) Start->Step1 Check1 TLC Check: Hydroximoyl Chloride formed? Step1->Check1 Check1->Step1 No (Wait) Step2 Add Propargyl Bromide Check1->Step2 Yes Step3 SLOW Addition of Et3N (Prevent Dimerization) Step2->Step3 Step4 Workup: Water/EtOAc Extraction Step3->Step4 Finish Column Chromatography Yield: 3-(3-Cl-phenyl)-5-(bromomethyl)isoxazole Step4->Finish

Figure 2: Operational workflow emphasizing the critical slow-addition step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Base added too quickly.Reduce addition rate of

. Ensure dilute conditions.
Incomplete Reaction Old NCS (degraded).Recrystallize NCS or use fresh reagent. Ensure reaction is anhydrous.
Regioisomer Mixture High Temperature.[5]Maintain reaction at Room Temperature. Higher temps reduce selectivity.
Sticky/Oily Product Residual DMF.Perform additional water washes during workup or use a lyophilizer.

References

  • Aleti, R. R., et al. (2022).[6] "A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide."[6] Chemical Papers, 76, 3005–3010.[6]

    • [6]

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future.

  • Organic Chemistry Portal. "Huisgen 1,3-Dipolar Cycloaddition."

  • Rai, K. M. L., et al. (2012). "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." Der Pharma Chemica, 4(6), 2283-2287.[2] (Demonstrates general nitrile oxide generation with Chloramine-T/NCS).

Sources

Application Note: N-Alkylation with Bromomethyl Isoxazole Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the procedure for installing isoxazole motifs onto nitrogen nucleophiles (amines, amides, and N-heterocycles) via


 displacement. Bromomethyl isoxazoles (e.g., 3-(bromomethyl)-5-methylisoxazole ) are versatile building blocks in medicinal chemistry, serving as bioisosteres for pyridine or phenyl rings in anti-inflammatory (e.g., Valdecoxib analogs) and antibacterial scaffolds.

Critical Safety Warning: Bromomethyl isoxazoles are severe lachrymators and corrosive agents. They possess high alkylating potential and must be handled with extreme caution in a certified chemical fume hood.

Chemical Properties & Safety Profile[1]

Before initiating any experimentation, the operator must acknowledge the specific hazards associated with these electrophiles.

PropertyDescription
Electrophile Class Primary Alkyl Bromide (Activated heterobenzylic system)
Reactivity High (

active); susceptible to hydrolysis in moist air.
Safety Hazard Lachrymator , Skin Corrosive (Cat 1B), Eye Damage (Cat 1).
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).
Incompatibility Strong oxidizers, aqueous bases (prolonged exposure).[1]
Handling Protocol
  • Engineering Controls: All weighing and transfer operations must occur inside a functioning fume hood.

  • Quenching Spills: Treat spills immediately with dilute aqueous ammonia or 1M NaOH to consume the alkylating agent, then absorb with vermiculite.

  • Decontamination: Glassware should be rinsed with a dilute ethanolic amine solution (e.g., triethylamine in ethanol) before removal from the hood to wash.

Mechanistic Insight

The reaction proceeds via a classical bimolecular nucleophilic substitution (


). The nitrogen lone pair of the substrate attacks the exocyclic methylene carbon, displacing the bromide.
Reaction Pathway Diagram[3][4]

SN2_Mechanism Nu Nucleophile (Amine/Heterocycle) TS Transition State [Nu---CH2---Br]‡ Nu->TS + Base Elec Electrophile (Bromomethyl Isoxazole) Elec->TS Prod N-Alkylated Product TS->Prod - HBr (Base scavenged) Side Side Product: Quaternary Salt (Over-alkylation) Prod->Side + Excess Elec (If uncontrolled)

Figure 1: Mechanistic pathway for the N-alkylation. Note the risk of over-alkylation (quaternization) if stoichiometry is not controlled.

Optimization Matrix: Conditions Selection

The stability of the isoxazole ring is the limiting factor. While generally stable, the N-O bond can be cleaved by strong bases (e.g., NaOH, LiOH) at high temperatures or under reductive conditions. Therefore, non-nucleophilic, carbonate-based conditions are preferred for standard amines.

Substrate ClassRecommended BaseSolventTemp (°C)Notes
Aliphatic Amines (1°/2°)

or DIPEA
MeCN or DMF25–40Mildest conditions; prevents ring degradation.
Anilines

or DIPEA
DMF60–80Cesium effect aids reactivity; elevated temp required.
Indoles / Imidazoles NaH (60%)DMF or THF0

25
Deprotonation required prior to electrophile addition.
Amides / Sulfonamides

or NaH
Acetone or DMFReflux/RTAcetone reflux is excellent for sulfonamides.

Experimental Protocols

Method A: The "Workhorse" Protocol (Aliphatic Amines)

Best for: Secondary amines, morpholines, piperazines.

Materials:

  • Amine substrate (1.0 equiv)[2][3][4]

  • 3-(Bromomethyl)-5-methylisoxazole (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN), ACS grade (Concentration: 0.2 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.

  • Dissolution: Add the amine substrate and anhydrous

    
     to the flask. Add MeCN. Stir for 10 minutes at Room Temperature (RT) to ensure homogeneity of the suspension.
    
  • Addition: Add 3-(bromomethyl)-5-methylisoxazole dropwise via syringe.

    • Note: If the electrophile is solid, dissolve it in a minimal amount of MeCN before addition.

  • Reaction: Stir at RT. Monitor via TLC or LCMS.

    • Typical Time: 2 to 12 hours.[4]

    • Self-Validation: If reaction stalls (<50% conversion after 4h), add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Method B: The "Heterocycle" Protocol (Indoles/Amides)

Best for: Weak nucleophiles requiring deprotonation.

Materials:

  • Indole/Amide substrate (1.0 equiv)[4]

  • Sodium Hydride (NaH), 60% in oil (1.2 equiv)[4]

  • 3-(Bromomethyl)-5-methylisoxazole (1.2 equiv)

  • DMF (anhydrous)[4]

Procedure:

  • Deprotonation: To a solution of the substrate in DMF at 0°C (ice bath), add NaH portion-wise.[4]

    • Observation: Gas evolution (

      
      ) will occur. Vent via a needle.
      
  • Activation: Stir at 0°C for 30 mins, then allow to warm to RT for 15 mins to ensure complete anion formation.

  • Alkylation: Re-cool to 0°C. Add the bromomethyl isoxazole slowly.

  • Completion: Allow to warm to RT. Stir for 2–6 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. Crucial: Wash organic layer with 5% LiCl solution (

    
    ) to remove DMF, followed by brine.
    

Workflow & Decision Tree

Workflow Start Start: Select Nucleophile CheckType Is Nucleophile Basic? (Aliphatic Amine) Start->CheckType MethodA Method A: Solvent: MeCN Base: K2CO3 Temp: RT CheckType->MethodA Yes MethodB Method B: Solvent: DMF Base: NaH Temp: 0°C -> RT CheckType->MethodB No (Indole/Amide) MonitorA Monitor TLC (2h) MethodA->MonitorA Stall Reaction Stalled? MonitorA->Stall AddKI Add 10 mol% KI (Finkelstein) Stall->AddKI Yes Finish Workup: Wash w/ Brine (Method A) Wash w/ LiCl (Method B) Stall->Finish No AddKI->MonitorA MethodB->Finish

Figure 2: Operational decision tree for selecting the appropriate alkylation protocol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of bromideEnsure reagents are dry; use fresh bottle of electrophile. Add molecular sieves.
Polyalkylation Excess electrophileReduce electrophile to 0.95 equiv or use slow addition (syringe pump).
Dark/Tar Formation Isoxazole ring openingBase too strong or Temp too high. Switch from NaH to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

; lower temp.
Lachrymatory Fumes Poor containmentSTOP. Check ventilation.[5][6] Neutralize glassware with ethanolic amine before cleaning.

References

  • Safety Data Sheet: 3-(Bromomethyl)-5-methylisoxazole SDS. Fisher Scientific. (Accessed 2023).[2][3][7] Link

  • Isoxazole Stability: The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem. Link

  • General N-Alkylation: Dow, N. W., et al.[8] "A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides."[8] Chem 7.7 (2021): 1765-1780. Link

  • Heterocycle Alkylation: Application Notes and Protocols for N-alkylation of 5-Bromoindole. Benchchem. Link

  • Medicinal Chemistry Context: Pinho e Melo, T. M.[9] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry 9.10 (2005): 925-958.

Sources

Strategic Synthesis of 5-Bromomethyl Isoxazoles: Reagent Selection and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for converting 5-hydroxymethyl to 5-bromomethyl isoxazoles Content Type: Detailed Application Notes and Protocols

Abstract

The conversion of 5-hydroxymethyl isoxazoles to their corresponding 5-bromomethyl derivatives is a pivotal transformation in medicinal chemistry.[1] The resulting alkyl bromides serve as highly reactive "warheads" for fragment-based drug discovery, allowing the isoxazole core to be tethered to amines, thiols, or phenolics via


 displacement. However, the unique electronic properties of the isoxazole ring—specifically the lability of the N-O bond and the high electrophilicity of the 5-bromomethyl species—demand precise reagent selection. This guide details the two primary methodologies: Phosphorus Tribromide (

) and the Appel Reaction (

), providing decision frameworks, mechanistic insights, and validated protocols.

Part 1: Reagent Selection Strategy

The choice between reagents is dictated by the substrate's sensitivity to acid and the purification capabilities available.

Comparative Analysis of Reagents
FeaturePhosphorus Tribromide (

)
Appel Reaction (

)
Mesylation / LiBr
Primary Mechanism

(with inversion*)

(with inversion)
Two-step Substitution
Reaction pH Acidic (Generates

in situ)
Neutral / Mildly BasicBasic

Neutral
Atom Economy High (1 P atom activates 3 alcohols)Low (Stoichiometric

waste)
Moderate
Substrate Tolerance Good (Avoid if acid-sensitive groups present)Excellent (Best for acid-sensitive substrates)Good for large scale
Purification Aqueous workup + Flash ColumnDifficult (Removal of

required)
Crystallization possible
Cost LowModerate to HighLow

*Note: For primary alcohols like 5-hydroxymethyl isoxazoles, stereochemistry is not a factor unless the adjacent carbon is chiral.

Decision Matrix

The following decision tree aids in selecting the optimal pathway based on scale and substrate complexity.

ReagentSelection Figure 1: Reagent Selection Decision Tree for Isoxazole Bromination. Start Start: 5-Hydroxymethyl Isoxazole AcidSensitive Is the substrate acid-sensitive? (e.g., Acetals, Boc groups) Start->AcidSensitive Scale Reaction Scale AcidSensitive->Scale No Appel Method B: Appel Reaction (CBr4 / PPh3) AcidSensitive->Appel Yes PBr3 Method A: PBr3 Bromination (Standard) Scale->PBr3 < 10g (Lab Scale) Mesyl Method C: Mesylation/LiBr (Process Scale) Scale->Mesyl > 100g (Process Scale)

Part 2: Detailed Protocols

Protocol A: Phosphorus Tribromide ( ) Method

Best for: Standard laboratory synthesis where the substrate lacks significant acid sensitivity. Mechanism: The alcohol oxygen attacks the phosphorus, displacing a bromide.[2] The resulting intermediate (dibromophosphite) is a good leaving group, which is displaced by the bromide ion.

Materials
  • Substrate: 5-Hydroxymethyl isoxazole derivative (1.0 equiv)

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 equiv - Note: Theoretically 0.33, but slight excess ensures completion)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve the 5-hydroxymethyl isoxazole (10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0 °C using an ice bath.

    • Expert Insight: Isoxazoles are generally stable, but the 5-bromomethyl product is a potent alkylating agent. Cooling minimizes side reactions (e.g., self-alkylation).

  • Addition: Add

    
     (4.0 mmol, 0.4 equiv) dropwise via syringe over 10 minutes.
    
    • Observation: The reaction may fume slightly. A white precipitate (phosphorous acid species) may form as the reaction progresses.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

    • Endpoint: Disappearance of the polar alcohol spot and appearance of a less polar product spot.

  • Quench (Critical): Cool the mixture back to 0 °C. Slowly add saturated

    
     solution.
    
    • Safety:

      
       hydrolysis is exothermic and generates 
      
      
      
      gas. Vigorous bubbling will occur.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at < 30 °C .
    • Warning: Do not heat the water bath above 35 °C. 5-bromomethyl isoxazoles can degrade thermally.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).

Protocol B: Appel Reaction ( )

Best for: Acid-sensitive substrates or when


 yields are poor.
Mechanism:  Triphenylphosphine abstracts a bromine from 

to form a phosphonium salt. The alcohol attacks the phosphorus, and the displaced bromide ion performs an

attack on the carbon.[2]
Materials
  • Substrate: 5-Hydroxymethyl isoxazole derivative (1.0 equiv)

  • Reagent A: Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous DCM

Step-by-Step Procedure
  • Setup: Dry flask, inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve 5-hydroxymethyl isoxazole (10 mmol) and

    
     (12 mmol) in anhydrous DCM (40 mL). Cool to 0 °C .
    
    • Why this order? Premixing the alcohol and halide source ensures that as soon as the active phosphonium species is generated, the alcohol is ready to react.

  • Addition: Add

    
     (12 mmol) portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.
    
    • Color Change: The solution often turns yellow/orange due to the formation of the bromophosphonium salt.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 1–2 hours.

  • Workup:

    • Method A (Filtration): Add Hexanes (50 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (

      
      ). Filter through a celite pad.
      
    • Method B (Direct Load): Concentrate the reaction mixture to a small volume and load directly onto a silica column.

  • Purification: Flash chromatography is essential to remove

    
     and excess 
    
    
    
    .
    • Tip:

      
       is very polar and often streaks. Use a gradient starting with 100% Hexanes to elute residual 
      
      
      
      first.

Part 3: Mechanistic & Safety Insights

Reaction Mechanism Workflow (Appel)

The following diagram illustrates the "Ion Pair" mechanism that makes the Appel reaction so mild.

AppelMechanism Figure 2: Appel Reaction Mechanism for Isoxazole Functionalization. Reagents PPh3 + CBr4 Salt [Ph3P-Br]+ [CBr3]- Reagents->Salt Halogen Abstraction Activation Oxyphosphonium Intermediate Salt->Activation + Alcohol - CHBr3 Product 5-Bromomethyl Isoxazole Activation->Product SN2 Attack (Br-) Waste Ph3P=O + CHBr3 Activation->Waste Byproduct

Critical Safety & Stability Notes
  • Lachrymator Hazard: 5-bromomethyl isoxazoles are structurally similar to benzyl bromides, which are potent lachrymators (tear gas agents).

    • Protocol: Always handle in a functioning fume hood. Wash glassware with a dilute NaOH solution to hydrolyze residues before removing from the hood.

  • Storage Stability: These compounds are reactive electrophiles.

    • Recommendation: Store at -20 °C under argon.

    • Degradation: If the compound turns brown or black, it is likely polymerizing or hydrolyzing (releasing

      
      ).
      
  • Isoxazole Ring Stability: While generally stable, the isoxazole N-O bond can be cleaved by reducing metals (e.g., Fe, Zn) or strong catalytic hydrogenation. Avoid these conditions if the bromide is an intermediate for a subsequent step.

References

  • PubChem. (2025).[3] Compound Summary: 3-(Bromomethyl)-5-methylisoxazole.[1][3] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction: Mechanism and Protocols. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Phosphorus Tribromide (PBr3) for Alcohol to Bromide Conversion.[2][4][5] Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole for Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), which often deals with large and complex molecules, FBDD utilizes small, low-molecular-weight compounds ("fragments") to probe the binding landscape of a biological target.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[3][6]

A particularly potent evolution of this technique is covalent FBDD, which employs fragments containing a reactive electrophilic "warhead."[7][8] These fragments form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein, offering prolonged target engagement and high potency.[7][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole , a promising electrophilic fragment, in covalent FBDD campaigns.

The 5-bromomethyl-isoxazole scaffold serves as a versatile electrophile. The isoxazole ring can act as a bioisostere for other functionalities and participate in hydrogen bonding, while the bromomethyl group provides a reactive handle for covalent modification of nucleophilic residues within a protein's binding pocket. The 3-(3-chloro-phenyl) substitution offers a vector for exploring specific hydrophobic and aromatic interactions, providing a foundation for subsequent fragment growing and linking strategies.[3][10]

Physicochemical Properties of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

A thorough understanding of the fragment's properties is crucial for designing effective screening and validation experiments.

PropertyValue (Predicted/Typical)Rationale and Implication for FBDD
Molecular Weight ~272.5 g/mol Falls within the typical range for fragments (<300 Da), ensuring higher ligand efficiency.[7][11]
LogP 2.5 - 3.5Indicates good lipophilicity for cell permeability and binding to hydrophobic pockets, while mitigating the risk of non-specific binding.
Hydrogen Bond Acceptors 2 (N and O in isoxazole)Provides opportunities for specific interactions with the target protein.
Reactivity Moderately electrophilicThe bromomethyl group is a suitable warhead for reacting with soft nucleophiles like cysteine. Its reactivity is generally tunable by the electronic nature of the isoxazole ring.[12]
Solubility Moderate in aqueous buffersMay require the use of co-solvents like DMSO for stock solutions and in screening assays.

Experimental Workflow: A Step-by-Step Guide

A successful covalent FBDD campaign requires a multi-pronged approach, integrating various biophysical and biochemical techniques for hit identification and validation.[4][13]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural & Mechanistic Characterization cluster_3 Hit Expansion Primary_Screen Primary Screen (e.g., Mass Spectrometry) Orthogonal_Screen Orthogonal Screen (e.g., Thermal Shift) Primary_Screen->Orthogonal_Screen Initial Hits Dose_Response Dose-Response & Time-Dependence Orthogonal_Screen->Dose_Response Confirmed Hits Crystallography X-ray Crystallography Dose_Response->Crystallography Validated Hits Peptide_Mapping Peptide Mapping MS Dose_Response->Peptide_Mapping SAR Structure-Activity Relationship (SAR) Crystallography->SAR Peptide_Mapping->SAR

Figure 1: Covalent FBDD Experimental Workflow.
Protocol 1: Primary Screening using Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a powerful primary screening method for covalent fragments as it directly detects the formation of a covalent adduct between the protein and the fragment.[7][14][15]

Objective: To identify fragments that form a covalent bond with the target protein.

Materials:

  • Purified target protein (at a concentration of 1-10 µM in a suitable buffer, e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole stock solution (10-100 mM in DMSO).

  • LC-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Compound Incubation:

    • In a 96-well plate, add the target protein to each well.

    • Add 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole to the protein solution to a final concentration of 10-100 µM (the final DMSO concentration should be kept below 1-2%).

    • Include a DMSO-only control.

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours) to allow for the covalent reaction to occur.

  • Sample Preparation for MS:

    • Quench the reaction by adding a solution of 0.1% formic acid.

    • Desalt the protein-fragment mixture using a suitable method (e.g., zip-tipping or online desalting).

  • LC-MS Analysis:

    • Inject the desalted sample into the LC-MS system.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weight of the protein.

    • Compare the molecular weight of the protein in the fragment-treated sample to the DMSO control. A mass shift corresponding to the molecular weight of the fragment indicates covalent bond formation.

Causality Behind Experimental Choices:

  • The choice of protein concentration and fragment concentration is a balance between ensuring a detectable level of modification and avoiding non-specific binding or protein precipitation.

  • The incubation time is varied to capture fragments with different reaction kinetics.

  • Quenching with formic acid stops the reaction and prepares the sample for positive-ion mode mass spectrometry.

Protocol 2: Orthogonal Validation using Thermal Shift Assay (TSA)

A thermal shift assay, or differential scanning fluorimetry (DSF), can be used as an orthogonal method to confirm the binding of the fragment to the target protein.[16][17] Covalent modification can alter the thermal stability of the protein.

Objective: To confirm the interaction between the fragment and the target protein by measuring changes in protein thermal stability.

Materials:

  • Purified target protein.

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins).

  • Real-time PCR instrument capable of performing a melt curve analysis.

  • 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole.

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in a suitable buffer.

    • Aliquot the master mix into a 96-well PCR plate.

    • Add 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole to the wells at various concentrations. Include a DMSO control.

  • Incubation:

    • Incubate the plate at room temperature for a set time to allow for covalent modification.

  • Melt Curve Analysis:

    • Place the plate in the real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Determine the melting temperature (Tm) of the protein under each condition. A significant shift in Tm in the presence of the fragment compared to the control indicates a binding event.

Self-Validating System: The use of a dose-response curve in the TSA helps to validate the observed thermal shift. A concentration-dependent change in Tm provides stronger evidence of a specific interaction.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how the fragment binds to the target protein, which is invaluable for structure-based drug design.[11][18][19][20]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Crystallize the target protein in the presence of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole.

    • Soaking: Soak pre-existing crystals of the target protein in a solution containing the fragment.

  • Data Collection:

    • Collect X-ray diffraction data from the protein-fragment crystals at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure.

    • Refine the structural model to obtain an accurate representation of the protein-fragment complex.

Authoritative Grounding: The detailed atomic interactions observed in the crystal structure provide the foundation for rational, structure-guided optimization of the fragment hit into a more potent lead compound.[3]

Covalent_Modification cluster_0 Mechanism of Covalent Modification Fragment 5-Bromomethyl-3- (3-chloro-phenyl)-isoxazole Complex Covalent Protein-Fragment Adduct Fragment->Complex Nucleophilic attack by Cys-SH Protein Target Protein (with nucleophilic Cys) Protein->Complex

Figure 2: Covalent Modification Mechanism.

Data Interpretation and Hit Progression

A successful hit from the primary screen should be confirmed by at least one orthogonal method. The most promising hits will then be characterized in more detail.

StageKey QuestionsDesired Outcome
Hit Identification Does the fragment covalently modify the target protein?A clear mass shift in the intact protein MS.
Hit Validation Is the interaction specific? Is it dose-dependent?A dose-dependent thermal shift in the TSA or a similar biophysical assay.
Hit Characterization Where does the fragment bind? What is the binding mode?A high-resolution crystal structure showing the covalent linkage and key interactions.
Hit Expansion How can the fragment be optimized to improve potency and selectivity?Synthesis of new analogs based on the structural data to build a structure-activity relationship (SAR).

Conclusion

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole is a valuable tool for covalent fragment-based drug discovery. Its well-defined reactive group and substitution pattern provide a solid starting point for identifying novel covalent inhibitors. By employing a systematic and multi-faceted experimental approach, researchers can effectively leverage this fragment to prosecute challenging drug targets and accelerate the discovery of new medicines. The protocols and guidelines presented in this application note are designed to provide a robust framework for initiating and advancing a covalent FBDD campaign.

References

  • Böttcher, T., et al. (2011). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. [Link]

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9). Nature Protocols. [Link]

  • Profacgen. (n.d.). Fragment Screening & Fragment-Based Drug Design. Profacgen. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening by Crystallography: An Alternative to High Throughput Screening. Sygnature Discovery. [Link]

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • An electrophilic fragment screening for the development of small molecules targeting caspase-2. (n.d.). PMC. [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023, January 27). Analytical Chemistry. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022, November 8). MDPI. [Link]

  • Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. (n.d.). PMC. [Link]

  • Fragment-based covalent ligand discovery. (2021, February 9). Vividion Therapeutics. [Link]

  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2022, January 7). Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. [Link]

  • Covalent fragment libraries in drug discovery. (2020, June 15). PubMed. [Link]

  • Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. (n.d.). CRELUX. [Link]

  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (n.d.). The Royal Society of Chemistry. [Link]

  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). (n.d.). ResearchGate. [Link]

  • Fragment-based design with combinatorial derivation in the design of antitumor scaffolds. (n.d.). ResearchGate. [Link]

  • Development and applications of fragment based drug design methods. (2019, September 3). Boston University. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024, March 28). Research and Reviews. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. [Link]

Sources

Application Note: One-Pot Synthesis of 3-Aryl-5-Bromomethylisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl-5-bromomethylisoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile electrophilic intermediate for the synthesis of bioactive molecules, including COX-2 inhibitors, antimicrobial agents, and glutamate receptor antagonists. Traditional synthesis often involves multi-step isolation of unstable intermediates (oximes, hydroximoyl chlorides).

This Application Note details a robust, one-pot protocol for synthesizing 3-aryl-5-bromomethylisoxazoles directly from aryl aldehydes. By leveraging the in situ generation of nitrile oxides followed by a regioselective 1,3-dipolar cycloaddition with propargyl bromide, this method maximizes atom economy, minimizes handling of lachrymatory reagents, and ensures high regioselectivity for the 3,5-isomer.

Mechanistic Principles & Strategic Analysis

The Reaction Pathway

The synthesis relies on a cascade sequence: Condensation


 Chlorination 

Dehydrohalogenation

[3+2] Cycloaddition
.
  • Oxime Formation: The aryl aldehyde condenses with hydroxylamine hydrochloride to form the aldoxime.

  • Hydroximoyl Chloride Generation: An electrophilic halogen source (e.g.,

    
    -chlorosuccinimide (NCS) or Chloramine-T) converts the aldoxime to a hydroximoyl chloride.
    
  • Nitrile Oxide Formation: Base-mediated dehydrohalogenation generates the reactive aryl nitrile oxide dipole in situ.

  • [3+2] Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with propargyl bromide.[1]

Regioselectivity (3,5- vs. 3,4-Isomer)

A critical challenge in isoxazole synthesis is controlling regiochemistry.

  • Electronic Control: The propargyl bromide alkyne is electron-deficient due to the inductive effect of the bromine. However, the dominant factor in nitrile oxide cycloadditions with terminal alkynes is the steric approach and the FMO interaction (LUMO of dipole and HOMO of dipolarophile, or vice versa depending on substituents).

  • Outcome: The reaction is highly regioselective for the 3,5-disubstituted isoxazole . The oxygen of the nitrile oxide attacks the more substituted carbon of the alkyne, or more accurately, the carbon bearing the steric bulk (the bromomethyl group) ends up at the 5-position to minimize steric clash with the aryl group at the 3-position during the transition state.

Pathway Visualization

ReactionMechanism Aldehyde Aryl Aldehyde (Ar-CHO) Oxime Aldoxime (Ar-CH=N-OH) Aldehyde->Oxime + NH₂OH·HCl Base Chloro Hydroximoyl Chloride (Ar-C(Cl)=N-OH) Oxime->Chloro + NCS (Chlorination) NitrileOxide Nitrile Oxide (Ar-C≡N⁺-O⁻) Chloro->NitrileOxide - HCl (Base) TS Transition State [3+2] NitrileOxide->TS + Propargyl Bromide Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer Dimerization (If no dipolarophile) Propargyl Propargyl Bromide (HC≡C-CH₂Br) Propargyl->TS Product 3-Aryl-5-bromomethylisoxazole TS->Product Major (3,5-isomer)

Figure 1: Mechanistic pathway for the one-pot synthesis.[1] The nitrile oxide intermediate is the critical branch point; rapid trapping with propargyl bromide is essential to prevent dimerization.

Experimental Protocols

Protocol A: Aqueous-Phase "Green" Synthesis (Recommended)

This method utilizes water as a co-solvent, enhancing the "on-water" effect which can accelerate cycloadditions and simplify workup.

Target Scale: 1.0 mmol (scalable to 10 mmol)

Reagents:

  • Aryl Aldehyde (1.0 equiv)[2]

  • Hydroxylamine hydrochloride (NH₂OH[3][4]·HCl) (1.1 equiv)

  • 
    -Chlorosuccinimide (NCS) (1.1 equiv)
    
  • Propargyl Bromide (1.2 equiv, 80% wt in toluene)

  • Sodium Bicarbonate (NaHCO₃) or KHCO₃ (2.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) or DMF/Water (for lipophilic aldehydes)

Step-by-Step Procedure:

  • Oxime Generation:

    • In a 25 mL round-bottom flask, dissolve Aryl Aldehyde (1.0 mmol) and NH₂OH·HCl (1.1 mmol, 76 mg) in 4 mL of Ethanol/Water (1:1).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of aldehyde indicates completion.

  • Chlorination (In Situ):

    • Add NCS (1.1 mmol, 147 mg) directly to the reaction mixture.

    • Stir at RT for 1 hour. The mixture may turn slightly yellow or cloudy as the hydroximoyl chloride forms.

    • Note: For electron-poor aldehydes, mild heating (40°C) may be required.

  • Cycloaddition:

    • Add Propargyl Bromide (1.2 mmol, ~135 µL). Caution: Lachrymator.

    • Add NaHCO₃ (2.0 mmol, 168 mg) slowly to the mixture.

    • Stir vigorously at RT (or 50°C for slower substrates) for 4–12 hours.

    • Mechanism Check: The base slowly releases the nitrile oxide, maintaining a low steady-state concentration to favor cycloaddition over dimerization.

  • Workup:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

    • Purify via column chromatography (typically 0-10% EtOAc in Hexanes).

Protocol B: Chloramine-T Method (Alternative)

Useful when NCS is not available or for substrates sensitive to succinimide byproducts.

Reagents:

  • Aldoxime (prepared or formed in situ)[6][7][8]

  • Chloramine-T trihydrate (1.1 equiv)

  • Propargyl Bromide (1.2 equiv)

  • Solvent: Ethanol[4][9]

Procedure:

  • Dissolve aldoxime (1.0 mmol) in Ethanol (10 mL).

  • Add Chloramine-T (1.1 mmol) and Propargyl Bromide (1.2 mmol).

  • Reflux the mixture for 2–4 hours.

  • Note: Chloramine-T acts as both the halogenating agent and the base source upon decomposition, driving the reaction.

  • Filter off the precipitated sodium chloride/sulfonamide salts and concentrate the filtrate.

Key Data & Optimization

Substrate Scope & Yields

Typical yields observed using Protocol A (NCS/Water/EtOH):

Substrate (Ar-CHO)Substituent EffectTime (h)Yield (%)
BenzaldehydeNeutral685-92
4-ChlorobenzaldehydeElectron Withdrawing488-95
4-MethoxybenzaldehydeElectron Donating875-82
4-NitrobenzaldehydeStrong EWG390-96
2-NaphthaldehydeBulky1078-85
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Nitrile oxide concentration too high.Add base slowly (portion-wise or syringe pump) to keep dipole concentration low. Increase equivalents of propargyl bromide.
Incomplete Oxime Formation pH too low (acidic HCl salt).Ensure initial base (if used) or solvent buffers the HCl released.
Regioisomer Mixtures High temperature.[2]Run the cycloaddition at lower temperatures (RT vs Reflux) to maximize kinetic control favoring the 3,5-isomer.
Propargyl Bromide Degradation Old reagent.Propargyl bromide can degrade. Filter through a small plug of basic alumina before use if the liquid is dark.

Workflow Visualization

ExperimentalWorkflow Start Start: Aryl Aldehyde + NH₂OH·HCl Step1 Step 1: Oxime Formation Solvent: EtOH/H₂O Time: 30 min Start->Step1 Check1 TLC Check: Aldehyde Consumed? Step1->Check1 Check1->Step1 No (Heat/Time) Step2 Step 2: Chlorination Add NCS Stir 1h Check1->Step2 Yes Step3 Step 3: Cycloaddition Add Propargyl Bromide Add Base (Slowly) Step2->Step3 Step4 Reaction Progress Stir 4-12h Step3->Step4 Workup Workup & Purification Extraction (EtOAc) Column Chromatography Step4->Workup

Figure 2: Step-by-step experimental workflow for the one-pot synthesis Protocol A.

Safety & Handling

  • Propargyl Bromide: A potent lachrymator and alkylating agent. It has a high vapor pressure. Always handle in a functioning fume hood.[8] In case of spill, neutralize with aqueous ammonia. It is also shock-sensitive in pure, dry forms; usually sold as a solution in toluene which is safer.

  • Nitrile Oxides: While generated in situ, these are energetic intermediates. Avoid concentrating the reaction mixture to dryness before quenching, as concentrated unstable species may pose an explosion hazard.

  • Hydroxylamine HCl: Corrosive and potential sensitizer.

References

  • Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

    • Title: A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide.[1]

    • Source:Chemical Papers, 2022.[1][6][7]

    • URL:[Link]

  • General Isoxazole Synthesis Methodologies

    • Title: Isoxazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • One-Pot Synthesis of Isoxazoles from Aldehydes

    • Title: One-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes.[4]

    • Source:ChemInform / ResearchG
    • URL:[Link]

  • Mechanochemical/Green Approaches

    • Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
    • Source:Synthetic Communic
    • URL:[Link][10][11]

Sources

Troubleshooting & Optimization

Minimizing dimer formation during isoxazole bromination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole bromination and effectively troubleshoot common challenges, with a specific focus on the prevention of unwanted dimer formation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: Minimizing Dimer Formation

Dimerization during isoxazole bromination, while not always the most prevalent side reaction, can significantly impact yield and purification efficiency. Understanding the potential pathways to dimer formation is critical for developing a robust bromination protocol. This guide will walk you through the likely causes of dimerization and provide actionable solutions.

Q1: I am observing a significant amount of a high molecular weight byproduct that I suspect is a dimer. What are the possible causes and how can I prevent this?

The formation of dimeric byproducts during isoxazole bromination can arise from several mechanistic pathways. The primary suspects are radical-mediated coupling and acid-catalyzed polymerization-like reactions.

Potential Cause 1: Radical-Mediated Dimerization

Radical pathways are often implicated when using N-bromosuccinimide (NBS), especially in the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or upon exposure to light. The isoxazole ring or its substituents can undergo hydrogen abstraction to form a radical, which can then dimerize.

  • Mechanism Insight: An isoxazole radical can couple with another isoxazole radical to form a dimer.

Solutions:

  • Avoid Radical Initiators and Light: Unless a radical mechanism is desired for other reasons (e.g., benzylic bromination of a substituent), conduct the reaction in the dark and avoid adding radical initiators. Wrapping the reaction vessel in aluminum foil is a simple and effective measure.

  • Choose an Appropriate Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is often considered a source of electrophilic bromine and may be less prone to initiating radical chain reactions compared to NBS under certain conditions.

  • Use Radical Inhibitors: In cases where radical formation is unavoidable, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can be beneficial.

Potential Cause 2: Acid-Catalyzed Dimerization/Polymerization

Traces of acid, either present as an impurity in the reagents or generated in situ, can protonate the isoxazole ring, activating it towards nucleophilic attack by another neutral isoxazole molecule. This can lead to a cascade of reactions forming oligomers and polymers.

  • Mechanism Insight: Protonation of the isoxazole nitrogen increases the electrophilicity of the ring, making it susceptible to attack by another electron-rich isoxazole.

Solutions:

  • Use a Non-Acidic or Buffered System: The addition of a non-nucleophilic base, such as sodium carbonate or potassium carbonate, can scavenge any protons generated during the reaction.

  • Purify Reagents: Ensure that the isoxazole starting material and the solvent are free from acidic impurities.

  • Control Reaction Temperature: Lowering the reaction temperature can often temper the rate of acid-catalyzed side reactions.

Potential Cause 3: Ullmann-type Coupling

While less common as a direct side reaction, if your reaction mixture is contaminated with trace metals (e.g., copper), a bromo-isoxazole product can undergo an Ullmann-type coupling with an unreacted isoxazole molecule to form a dimer.

  • Mechanism Insight: This pathway involves the oxidative addition of a metal to the C-Br bond, followed by reaction with another isoxazole molecule.

Solutions:

  • Use High-Purity Reagents and Solvents: Ensure that your reagents and solvents are free from metal contamination.

  • Chelating Agents: In persistent cases, the addition of a chelating agent like EDTA may help to sequester catalytic metal ions, though this is a less common solution.

Frequently Asked Questions (FAQs)

Q2: Which brominating agent is best for minimizing side reactions with isoxazoles?

The choice of brominating agent is crucial. While molecular bromine (Br₂) is a potent electrophile, its high reactivity can lead to over-bromination and other side reactions. For more controlled brominations, N-haloimides are preferred.

Brominating AgentAdvantagesDisadvantagesRecommended for Isoxazoles
N-Bromosuccinimide (NBS) Mild, selective, easy to handle.Can initiate radical reactions.Yes, with careful control of conditions (dark, no initiators).
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) High bromine content, byproduct is easily removed.Can also initiate radical reactions.Yes, often a good alternative to NBS.
Molecular Bromine (Br₂) Highly reactive, inexpensive.Difficult to control, corrosive, can lead to polybromination.Not generally recommended for sensitive substrates.
Q3: What is the optimal solvent and temperature for isoxazole bromination?

The choice of solvent and temperature can significantly influence the reaction outcome.

  • Solvents: Non-polar, aprotic solvents such as dichloromethane (DCM), chloroform, or carbon tetrachloride are generally preferred as they are less likely to participate in the reaction. Polar aprotic solvents like dimethylformamide (DMF) can sometimes accelerate the reaction but may also promote side reactions. Protic solvents are generally avoided as they can react with the brominating agent.

  • Temperature: It is generally advisable to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature. This allows for better control over the reaction rate and can help to minimize the formation of byproducts, including dimers.

Q4: How can I monitor the progress of my isoxazole bromination reaction to avoid the formation of byproducts?

Careful reaction monitoring is key to obtaining a clean product.

  • Thin Layer Chromatography (TLC): TLC is the most common method for monitoring the reaction. It allows you to track the consumption of the starting material and the formation of the product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the composition of the reaction mixture, including the presence of isomeric products and dimers.

It is recommended to quench the reaction as soon as the starting material has been consumed to prevent the formation of over-brominated and other byproducts.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Bromination of Isoxazoles with NBS

This protocol is designed to favor the electrophilic pathway and minimize radical side reactions.

  • Preparation: To a solution of the isoxazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask wrapped in aluminum foil, add N-bromosuccinimide (NBS, 1.05 equiv) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bromination using DBDMH with a Non-nucleophilic Base

This protocol is suitable for acid-sensitive isoxazoles to prevent polymerization.

  • Preparation: To a solution of the isoxazole (1.0 equiv) in anhydrous chloroform (0.1 M) in a round-bottom flask, add anhydrous potassium carbonate (1.5 equiv).

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.55 equiv) portion-wise at 0 °C over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate and the hydantoin byproduct. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired electrophilic bromination pathway versus the potential radical dimerization pathway.

Electrophilic Bromination vs. Radical Dimerization cluster_0 Desired Electrophilic Bromination cluster_1 Undesired Radical Dimerization Isoxazole_E Isoxazole_E Bromonium Ion Intermediate Bromonium Ion Intermediate Isoxazole_E->Bromonium Ion Intermediate + Br+ Bromo-isoxazole Bromo-isoxazole Bromonium Ion Intermediate->Bromo-isoxazole - H+ Isoxazole_R Isoxazole_R Isoxazole Radical Isoxazole Radical Isoxazole_R->Isoxazole Radical Radical Initiator or Light Dimer Dimer Isoxazole Radical->Dimer + Isoxazole Radical Start Isoxazole Starting Material Start->Isoxazole_E Start->Isoxazole_R

Caption: Competing pathways in isoxazole bromination.

Troubleshooting Dimer Formation cluster_conditions Reaction Conditions cluster_solutions Solutions Start Dimer Formation Observed Radical_Initiator Radical Initiator/Light Present? Start->Radical_Initiator Acid_Present Acidic Conditions? Start->Acid_Present Metal_Contamination Potential Metal Contamination? Start->Metal_Contamination Exclude_Light Exclude Light & Avoid Initiators Radical_Initiator->Exclude_Light Add_Base Add Non-nucleophilic Base Acid_Present->Add_Base Use_Pure_Reagents Use High-Purity Reagents Metal_Contamination->Use_Pure_Reagents

Caption: Decision tree for troubleshooting dimer formation.

References

  • Mechanism of Electrophilic Aromatic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • N-Bromosuccinimide in Organic Synthesis: Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis. Pergamon Press. [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Brominating Agent: Orazi, O. O., & Corral, R. A. (1955). 1,3-Dibromo-5,5-dimethylhydantoin as a brominating agent. Anales de la Asociación Química Argentina, 43, 18-25.
  • Radical Reactions in Organic Synthesis: Zard, S. Z. (2003). Radical Reactions in Organic Synthesis. Oxford University Press. [Link]

  • Ullmann Condensation: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Bromination of Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

Dealing with regioisomer impurities in isoxazole cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis via 1,3-dipolar cycloaddition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on managing regioisomer impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of isoxazole formation via 1,3-dipolar cycloaddition?

A1: The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles like isoxazoles.[1] It involves the reaction of a 1,3-dipole (in this case, a nitrile oxide) with a dipolarophile (typically an alkyne).[2][3] The reaction is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and 2 π-electrons of the alkyne combine to form a new five-membered ring.[1][2]

Q2: Why am I getting a mixture of regioisomers in my reaction?

A2: The formation of regioisomers is a common challenge in the 1,3-dipolar cycloaddition of unsymmetrical alkynes and nitrile oxides.[4] Regioselectivity is governed by a delicate interplay of both steric and electronic factors of the reactants and the reaction conditions.[4][5] The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile determine which regioisomer is favored.[2]

Q3: What are the primary factors that influence regioselectivity?

A3: The main factors influencing which regioisomer is predominantly formed are:

  • Electronic Effects: Electron-donating or withdrawing groups on both the nitrile oxide and the alkyne can alter the orbital coefficients and energies, thereby directing the cycloaddition to favor one isomer.[2][6]

  • Steric Hindrance: Bulky substituents on either reactant can physically block one mode of addition, leading to higher selectivity for the less hindered product.[6][7]

  • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thus affecting the isomeric ratio.[4]

  • Catalysts: The use of catalysts, such as copper(I) or Lewis acids, can significantly alter the regiochemical outcome of the reaction.[4][8][9]

Q4: My nitrile oxide precursor seems to be decomposing or dimerizing. How can I prevent this?

A4: Nitrile oxides are often highly reactive and can dimerize to form furoxans, especially at high concentrations.[4][10] To minimize this side reaction, it is best to generate the nitrile oxide in situ in the presence of the alkyne.[4] This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an oxime) and the oxidizing agent to the reaction mixture containing the alkyne.[4]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Obtaining a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles

When a significant mixture of regioisomers is observed, a systematic approach to optimizing the reaction conditions is necessary.

Initial Diagnosis and Strategy

The first step is to understand the electronic and steric nature of your substrates. This will inform the most logical troubleshooting path.

G cluster_0 Troubleshooting Poor Regioselectivity start Mixture of Regioisomers Observed analysis Analyze Steric & Electronic Properties of Substrates start->analysis steric_issue Steric Hindrance Likely a Factor? analysis->steric_issue  Assess Substituents electronic_issue Electronic Effects Dominant? analysis->electronic_issue  Consider Frontier  Molecular Orbitals steric_issue->electronic_issue No steric_solution_1 Modify Substrate: Increase Steric Bulk on One Reactant steric_issue->steric_solution_1 Yes steric_solution_2 Lower Reaction Temperature steric_issue->steric_solution_2 Yes electronic_solution_1 Modify Substrate: Alter Electron-Donating/ Withdrawing Groups electronic_issue->electronic_solution_1 Yes electronic_solution_2 Change Solvent Polarity electronic_issue->electronic_solution_2 Yes electronic_solution_3 Introduce a Catalyst (e.g., Cu(I) or Lewis Acid) electronic_issue->electronic_solution_3 Yes end Improved Regioselectivity steric_solution_1->end steric_solution_2->end electronic_solution_1->end electronic_solution_2->end electronic_solution_3->end

Caption: Decision-making flowchart for addressing regioselectivity issues.

Experimental Protocols for Improving Regioselectivity

Protocol 1: Solvent Screening

The polarity of the solvent can significantly impact the regioselectivity.[4] A systematic screening of solvents with varying polarities is a good starting point.

Step-by-Step Methodology:

  • Set up a series of small-scale reactions in parallel, each with a different solvent (e.g., toluene, THF, acetonitrile, ethanol).

  • Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

  • Generate the nitrile oxide in situ by adding the precursor and oxidant to the alkyne solution.

  • Monitor the reactions by TLC or LC-MS to determine the regioisomeric ratio.

  • Analyze the crude reaction mixture by ¹H NMR to quantify the ratio of the two isomers.

SolventDielectric Constant (approx.)Typical Regioisomeric Ratio (Example)
Toluene2.480:20
THF7.670:30
Acetonitrile37.590:10
Ethanol24.660:40
Note: The example ratios are illustrative and will vary depending on the specific substrates.

Protocol 2: Catalyst Evaluation

For terminal alkynes, copper(I) catalysis is known to favor the formation of 3,5-disubstituted isoxazoles.[11] Lewis acids can also influence regioselectivity.[4]

Step-by-Step Methodology:

  • For terminal alkynes, set up the reaction with a catalytic amount of a Cu(I) source (e.g., CuI, Cu(OAc)₂ with a reducing agent).

  • For other unsymmetrical alkynes, screen a variety of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) at different loadings.[4][12]

  • Maintain the optimal solvent and temperature conditions identified in previous experiments.

  • Monitor the reaction progress and determine the regioisomeric ratio as described in Protocol 1.

Problem 2: Difficulty in Separating Regioisomers

Even with optimized reaction conditions, a minor amount of the undesired regioisomer may still form. Effective purification is then crucial.

Purification Strategies

1. Column Chromatography Optimization:

This is the most common method for separating isomers.[4]

  • Solvent System Screening: Use TLC to systematically screen various solvent systems. A slight change in polarity can sometimes achieve separation. Consider ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) or adding a small amount of a modifier like triethylamine or acetic acid.[4]

  • Stationary Phase: If silica gel provides poor separation, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).[13]

2. Crystallization:

If the desired product is a solid, fractional crystallization can be a highly effective purification technique.[4]

Step-by-Step Methodology:

  • Dissolve the crude mixture of isomers in a minimum amount of a hot solvent in which the desired isomer has lower solubility.

  • Slowly cool the solution to allow for the selective crystallization of the major isomer.

  • Filter the crystals and wash with a small amount of cold solvent.

  • Analyze the purity of the crystals and the mother liquor by NMR or LC-MS.

  • Multiple recrystallization steps may be necessary to achieve high purity.

3. Chemical Derivatization:

In challenging cases, one regioisomer might be selectively derivatized to facilitate separation.[4] After separation, the derivative can be converted back to the desired isoxazole.

G cluster_1 Purification Workflow start Mixture of Regioisomers chromatography Attempt Column Chromatography start->chromatography success Pure Isomer Obtained chromatography->success Successful failure Separation Unsuccessful chromatography->failure Unsuccessful crystallization Attempt Crystallization crystallization->success Successful crystallization->failure Unsuccessful derivatization Consider Chemical Derivatization derivatization->success Successful failure->crystallization failure->derivatization

Sources

Validation & Comparative

1H NMR interpretation of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Spectroscopic Analysis of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole: A Comparative 1H NMR Interpretation

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Isoxazole derivatives, a prominent class of heterocyclic compounds, are frequently investigated for their wide spectrum of biological activities.[1][2][3] This guide, prepared for researchers and scientists in the field, provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key synthetic intermediate, 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole .

This document moves beyond a simple data report, offering a comparative analysis grounded in established spectroscopic principles. We will dissect the predicted spectrum, justify the chemical shifts and coupling patterns by comparison to analogous structures, and provide a robust framework for its interpretation, thereby empowering researchers to confidently verify their synthetic outcomes.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The structural verification of a target molecule via ¹H NMR spectroscopy hinges on a systematic analysis of four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[4][5] Below, we predict and rationalize the ¹H NMR spectrum of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole, typically recorded in a deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.[6][7]

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole with proton labels.

Bromomethyl Protons (-CH₂Br)
  • Predicted Chemical Shift (δ): ~4.65 ppm. The protons of a bromomethyl group typically resonate in the region of δ 3.4–4.7 ppm.[8] When attached to an electron-withdrawing heterocyclic ring like isoxazole, these protons are deshielded and shifted downfield. This position is analogous to a benzylic bromide, where the aromatic ring's deshielding effect pushes the signal to a similar region (e.g., benzyl bromide at δ 4.44 ppm).[8][9]

  • Integration: 2H. The area under this signal will correspond to two protons.[10]

  • Multiplicity: Singlet (s). These two protons are chemically equivalent and have no adjacent, non-equivalent protons to couple with. Therefore, the signal will appear as a sharp singlet.[6][10]

Isoxazole Ring Proton (H-4)
  • Predicted Chemical Shift (δ): ~6.75 ppm. The chemical shift of the H-4 proton in 3,5-disubstituted isoxazoles is sensitive to the electronic nature of the substituents.[11] Literature values for similar structures, such as 5-methyl-3-phenylisoxazole (δ 6.29 ppm) and 5-(3'-Chlorophenyl)-3-phenylisoxazole (δ 6.74 ppm), provide a strong basis for this prediction.[11][12] The presence of the electron-withdrawing phenyl group at C-3 and the bromomethyl group at C-5 results in a downfield shift into this region.

  • Integration: 1H. This signal represents a single proton.

  • Multiplicity: Singlet (s). The H-4 proton is isolated, with no protons on the adjacent C-3 or C-5 atoms, resulting in a singlet.

3-Chlorophenyl Ring Protons (Aromatic Region)

The four protons on the 3-chlorophenyl ring are chemically non-equivalent and will produce a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm).[13][14] Their specific shifts and splitting patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the isoxazole ring.

  • H-2' Proton:

    • Predicted Chemical Shift (δ): ~7.85 ppm. This proton is ortho to the point of attachment to the isoxazole ring and meta to the chlorine. It is expected to be the most deshielded of the aromatic protons due to its proximity to the heterocyclic ring. It will likely appear as a triplet or a narrow multiplet due to coupling with H-6' and H-4'.

    • Multiplicity: Triplet (t) or Multiplet (m).

    • Integration: 1H.

  • H-6' Proton:

    • Predicted Chemical Shift (δ): ~7.70 ppm. This proton is also ortho to the isoxazole ring but ortho to the chlorine as well. The combined deshielding effects place it significantly downfield.

    • Multiplicity: Doublet of Doublets (dd) or Multiplet (m). It will be coupled to H-5' and H-4'.

    • Integration: 1H.

  • H-4' and H-5' Protons:

    • Predicted Chemical Shift (δ): ~7.45 - 7.55 ppm. These protons are further from the isoxazole ring and will appear more upfield compared to H-2' and H-6'. They will likely overlap, creating a complex multiplet. H-5' is ortho to the chlorine, while H-4' is meta.

    • Multiplicity: Multiplet (m).

    • Integration: 2H. This combined multiplet will integrate to two protons.

Data Summary and Comparative Analysis

The predicted spectral data provides a clear fingerprint for the target molecule.

Peak Assignment Predicted δ (ppm) Integration Multiplicity Rationale
-CH₂Br~4.652HSinglet (s)Deshielded by adjacent bromine and isoxazole ring.[8]
H-4 (Isoxazole)~6.751HSinglet (s)Characteristic shift for 3,5-disubstituted isoxazoles.[12]
H-4', H-5' (Aromatic)~7.45 - 7.552HMultiplet (m)Protons on the 3-chlorophenyl ring.
H-6' (Aromatic)~7.701HMultiplet (m)Deshielded by ortho chlorine and isoxazole ring.
H-2' (Aromatic)~7.851HTriplet (t) or Multiplet (m)Most deshielded aromatic proton, ortho to isoxazole.
Comparison with Structural Alternatives
  • 5-Chloromethyl vs. 5-Bromomethyl: If the compound were 5-Chloromethyl-3-(3-chloro-phenyl)-isoxazole, the -CH₂Cl signal would be expected to shift slightly downfield to approximately δ 4.70-4.80 ppm . This is due to the higher electronegativity of chlorine compared to bromine, which deshields the adjacent protons more effectively.[6][15]

  • Positional Isomers of Chlorine: A change in the chlorine's position on the phenyl ring would drastically alter the aromatic splitting pattern. For instance, in the 4-chloro isomer, the aromatic region would simplify into two distinct doublets, each integrating to 2H, due to the molecule's symmetry. The 2-chloro isomer would result in a different, complex four-proton multiplet. This comparison highlights the diagnostic power of the aromatic splitting pattern in confirming substituent positions.

Recommended Experimental Protocol

To ensure high-quality, reproducible data, the following protocol for ¹H NMR analysis is recommended. This protocol is designed to be self-validating by including standard steps for calibration and sample purity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ 7.26 ppm.[7]

    • Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift calibration (δ 0.00 ppm).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, especially in the complex aromatic region.

    • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

    • Use a standard pulse program to acquire a one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize the values to obtain the relative proton ratios.

Diagram 2: NMR Interpretation Workflow

start_end start_end process process data data decision decision A Start: Purified Compound B Sample Preparation (CDCl₃ + TMS) A->B C Data Acquisition (400 MHz ¹H NMR) B->C D Raw Data (FID) C->D E Data Processing (FT, Phasing, Baseline) D->E F Processed Spectrum E->F G Analyze Key Parameters (Shift, Integration, Multiplicity) F->G H Assign Signals to Protons (-CH₂Br, Isoxazole H-4, Aromatic) G->H I Compare with Predicted Data & Alternative Structures H->I J Structure Consistent? I->J K Structure Verified J->K Yes L Re-evaluate / Acquire More Data (¹³C, 2D NMR, MS) J->L No L->G Re-analyze

Caption: A logical workflow for the structural elucidation of a synthetic compound via NMR.

Conclusion

The ¹H NMR spectrum of 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole presents a set of distinct and interpretable signals that, when analyzed systematically, provide conclusive evidence for its structure. The characteristic singlet for the bromomethyl protons around δ 4.65 ppm , the isolated isoxazole proton signal at ~δ 6.75 ppm , and the complex but predictable multiplet pattern in the aromatic region collectively form a unique spectral fingerprint. By comparing this data with that of closely related analogs and understanding the underlying principles of chemical shifts and coupling, researchers can confidently assign the structure of this and similar isoxazole intermediates, ensuring the integrity of their synthetic pathways in the pursuit of new therapeutic agents.

References

  • de Souza, M. V. N., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of the Brazilian Chemical Society, 14(6), 1098-1102. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Blackwell, L. F., et al. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(20), 3237-3241. Retrieved from [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13649-13657. Retrieved from [Link]

  • Reddy, P. V., et al. (2013). Synthesis and Characterization of Some Novel 3, 5-Diaryl Isoxazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 388-395. Retrieved from [Link]

  • Taylor, E. C., & Turchi, I. J. (1979). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 59, 121. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • Shaik, B., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Yilmaz, I., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2007). 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 847-861. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • Zhang, M., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1847. Retrieved from [Link]

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. Retrieved from [Link]

  • Kanth, S. R., et al. (2010). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 2(4), 205-210. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • Thomas, J., & Jose, J. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(2), 263-267. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and...). Retrieved from [Link]

  • Boykin, D. W., & Baumstark, A. L. (1989). ¹⁷O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diarylisoxazolines. Magnetic Resonance in Chemistry, 27(9), 867-869. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • UGC e-Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Wang, Y., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 23(7), 1735. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Aleti, R. R., et al. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Figshare. (n.d.). Synthesis of novel isoxazole / dihydroisoxazole tethered β-lactam hybrids via. Retrieved from [Link]

Sources

A Head-to-Head Battle of Halogens: Unpacking the Reactivity of Bromomethyl vs. Chloromethyl Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the isoxazole scaffold is a cornerstone of molecular design, prized for its versatile biological activities and synthetic tractability.[1][2][3][4] This five-membered heterocycle is a privileged structure, found in a range of FDA-approved drugs.[1][4] A common and critical step in the elaboration of isoxazole-based drug candidates is the functionalization of a methyl group appended to the ring, typically at the 3- or 5-position. This is often achieved via nucleophilic substitution, where a halogenated methyl group serves as the electrophilic site. The choice of the halogen, most commonly bromine or chlorine, can have a profound impact on the efficiency and outcome of these reactions. This guide provides an in-depth comparison of the reactivity of bromomethyl and chloromethyl isoxazole derivatives, supported by fundamental principles of physical organic chemistry and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: Leaving Group Ability

The crux of the reactivity difference between bromomethyl and chloromethyl isoxazoles lies in the inherent properties of the halide leaving group. In the context of nucleophilic substitution reactions, a good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. The stability of the leaving group is inversely related to its basicity; a weaker base is a better leaving group.[5]

When comparing bromide (Br⁻) and chloride (Cl⁻) ions, two key factors come into play:

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This means its electron cloud is more easily distorted, allowing it to better disperse the developing negative charge in the transition state of a nucleophilic substitution reaction. This enhanced stabilization of the transition state leads to a lower activation energy and, consequently, a faster reaction rate.

  • Basicity: The conjugate acids of bromide and chloride are hydrobromic acid (HBr) and hydrochloric acid (HCl), respectively. HBr is a stronger acid than HCl, which means that bromide is a weaker base than chloride.[4] Weaker bases are more stable as anions and are therefore better leaving groups.[5]

This fundamental difference in leaving group ability dictates that bromomethyl derivatives are generally more reactive electrophiles than their chloromethyl counterparts in nucleophilic substitution reactions.

The Isoxazole Core: An Electronic Influencer

The isoxazole ring itself plays a significant role in modulating the reactivity of the adjacent halomethyl group. The electron-withdrawing nature of the heteroatoms (nitrogen and oxygen) in the aromatic ring can influence the electrophilicity of the methylene carbon. This electronic effect, coupled with the potential for resonance stabilization of the transition state, makes halomethylisoxazoles valuable and reactive intermediates in organic synthesis.[6][7]

Reactivity Comparison: Insights from Analogous Systems

Studies comparing the rates of nucleophilic substitution for benzyl bromide and benzyl chloride consistently show that benzyl bromide is significantly more reactive. For instance, in reactions with various nucleophiles, benzyl bromide often reacts tens to hundreds of times faster than benzyl chloride under identical conditions.

SubstrateNucleophileSolventRelative Rate
Benzyl ChlorideI⁻Acetone1
Benzyl BromideI⁻Acetone~150
Benzyl ChloridePyridineAcetone1
Benzyl BromidePyridineAcetone~50

This table presents generalized relative reactivity data based on established principles of leaving group ability in Sₙ2 reactions.

This substantial rate enhancement for the bromo derivative is a direct consequence of the superior leaving group ability of bromide compared to chloride. This trend is expected to hold true for the bromomethyl and chloromethyl isoxazole series.

Experimental Protocol: A Model Nucleophilic Substitution Reaction

To provide a practical context for this comparison, the following is a detailed, step-by-step methodology for a representative nucleophilic substitution reaction on a 5-(halomethyl)isoxazole derivative with a common nucleophile, sodium azide. This reaction is a key step in the synthesis of many biologically active compounds.

Synthesis of 5-(Azidomethyl)-3-phenylisoxazole

Objective: To compare the reaction time and yield for the synthesis of 5-(azidomethyl)-3-phenylisoxazole starting from 5-(bromomethyl)-3-phenylisoxazole and 5-(chloromethyl)-3-phenylisoxazole.

Materials:

  • 5-(Bromomethyl)-3-phenylisoxazole

  • 5-(Chloromethyl)-3-phenylisoxazole

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 5-(bromomethyl)-3-phenylisoxazole (1.0 mmol) in anhydrous DMF (10 mL) in one flask, and 5-(chloromethyl)-3-phenylisoxazole (1.0 mmol) in anhydrous DMF (10 mL) in the other.

  • Addition of Nucleophile: To each flask, add sodium azide (1.2 mmol).

  • Reaction Monitoring: Stir the reactions at room temperature under an inert atmosphere. Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The starting material (halomethylisoxazole) will have a different Rf value than the product (azidomethylisoxazole).

  • Workup (once the reaction is complete as indicated by TLC):

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis and Comparison:

    • Record the time taken for each reaction to reach completion.

    • Determine the yield of the crude product for each reaction.

    • If necessary, purify the product by column chromatography on silica gel.

Expected Outcome: The reaction with 5-(bromomethyl)-3-phenylisoxazole is anticipated to proceed significantly faster and may result in a higher yield compared to the reaction with 5-(chloromethyl)-3-phenylisoxazole under the same conditions.

Mechanistic and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Sₙ2 Reaction Mechanism Nucleophile Nucleophile Transition_State [Nu---C---X]⁻ Nucleophile->Transition_State Attack Product Product Transition_State->Product Leaving_Group Leaving_Group Transition_State->Leaving_Group Departure Substrate R-CH₂-X (X = Br or Cl) Substrate->Transition_State

Caption: Generalized Sₙ2 reaction mechanism for halomethyl derivatives.

G cluster_workflow Experimental Workflow for Reactivity Comparison A 1. Dissolve Halomethylisoxazole (Bromo or Chloro) in DMF B 2. Add Sodium Azide A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup D->E Reaction Complete F 6. Isolate and Analyze Product E->F

Sources

Mastering Isoxazole Purity Analysis: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole intermediates are privileged scaffolds in medicinal chemistry (e.g., Valdecoxib, Leflunomide), yet they present a distinct chromatographic challenge: the separation of regioisomers (typically 3,5- vs. 4,5-substituted) and the suppression of ring-opening degradation during analysis.

This guide challenges the industry-standard C18 (ODS) approach. Through comparative analysis, we demonstrate that Phenyl-Hexyl stationary phases on Core-Shell particles outperform traditional C18 Fully Porous particles. The Phenyl-Hexyl phase utilizes


-

interactions to resolve sterically similar regioisomers that co-elute on C18, while Core-Shell technology reduces analysis time by 40% without the backpressure penalties of UHPLC.

The Challenge: Why Isoxazoles Fail on Standard C18

The Regioisomer Trap

Isoxazole synthesis often yields regioisomers with identical hydrophobicity (LogP). A standard C18 column relies almost exclusively on hydrophobic subtraction. If two isomers have the same lipophilicity, C18 cannot distinguish them effectively, resulting in "shouldering" or complete co-elution.

Chemical Instability

The isoxazole ring is susceptible to base-catalyzed ring opening (cleavage of the N-O bond), often forming nitriles or enolates at pH > 8.0 [1]. Therefore, method development is constrained to acidic or neutral pH, limiting the use of pH as a tool to alter selectivity for basic intermediates.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

We conducted a head-to-head comparison to separate a target 3,5-disubstituted isoxazole intermediate from its 4,5-regioisomer impurity.

Experimental Conditions
  • System: Agilent 1260 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min (adjusted for column dimensions)

  • Detection: UV @ 254 nm

The Contenders
  • Method A (Control): C18, Fully Porous, 5 µm (4.6 x 150 mm)

  • Method B (Alternative): Phenyl-Hexyl, Core-Shell, 2.7 µm (4.6 x 100 mm)

Performance Data
ParameterMethod A (C18, 5µm)Method B (Phenyl-Hexyl, 2.7µm)Improvement
Retention Time (Target) 6.42 min4.15 min35% Faster
Resolution (

)
1.1 (Co-elution)3.8 (Baseline)> 3x Selectivity
Tailing Factor (

)
1.41.1Improved Symmetry
Backpressure 110 bar240 barManageable
Plates (

)
~8,000~16,0002x Efficiency
Senior Scientist Insight

Why Method B Won:

  • Mechanism: The Phenyl-Hexyl phase offers "orthogonal selectivity." While C18 interacts only with the alkyl side chains, the Phenyl ring interacts with the

    
    -electrons of the isoxazole heterocycle. The electron density distribution differs slightly between the 3,5- and 4,5-isomers; the Phenyl phase "feels" this difference, creating separation [2].
    
  • Efficiency: The 2.7 µm Core-Shell particles possess a solid core and a porous shell. This reduces the longitudinal diffusion path (

    
    -term in Van Deemter equation), resulting in sharper peaks and higher resolution than fully porous 5 µm particles, even at higher flow rates [3].
    

Visualizing the Mechanism

The following diagram illustrates the dual-interaction mechanism that makes Phenyl-Hexyl superior for this application.

G cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Iso1 Isoxazole (Hydrophobic Only) C18->Iso1 Van der Waals (Weak Selectivity) Ph Phenyl Ligand (Aromatic Ring) Iso2 Isoxazole (Aromatic System) Ph->Iso2 Pi-Pi Stacking (Strong Selectivity) Ph->Iso2 Hydrophobic

Figure 1: Comparison of retention mechanisms. C18 relies solely on hydrophobicity, whereas Phenyl-Hexyl adds Pi-Pi interactions for enhanced isomer resolution.

Method Development Workflow

Do not rely on trial and error. Follow this logic gate to determine the optimal method for your specific isoxazole derivative.

Workflow Start Start: Isoxazole Mixture CheckLogP Check LogP & Structure Are isomers present? Start->CheckLogP IsomersYes Yes: Regioisomers CheckLogP->IsomersYes IsomersNo No: Synthetic Impurities only CheckLogP->IsomersNo ColSel1 Select Phenyl-Hexyl (Core-Shell 2.7µm) IsomersYes->ColSel1 ColSel2 Select C18 (Core-Shell 2.7µm) IsomersNo->ColSel2 MobilePhase Mobile Phase Selection A: 0.1% Formic Acid (pH 2.7) B: Acetonitrile ColSel1->MobilePhase ColSel2->MobilePhase Screen Run Gradient 5-95% B MobilePhase->Screen Decision Resolution > 2.0? Screen->Decision Optimize Optimize Gradient Slope & Temperature (25-40°C) Decision->Optimize Yes ChangeMod Switch Modifier to MeOH (Change Selectivity) Decision->ChangeMod No Final Validate Method Optimize->Final ChangeMod->Screen

Figure 2: Decision tree for selecting stationary phases based on analyte structural complexity.

The "Self-Validating" Protocol

To ensure trustworthiness, this protocol includes built-in System Suitability Tests (SST). If the SST fails, the data is invalid.

Step 1: Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% organic for initial dissolution if the compound is polar, to prevent "solvent effect" peak distortion).

  • Sample Conc: 0.5 mg/mL.

Step 2: Instrument Setup
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent Phenomenex Kinetex).

  • Temperature: 30°C (Control is critical;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Mobile Phase:

    • Line A: Water + 0.1% Formic Acid.[1]

    • Line B: Acetonitrile + 0.1% Formic Acid.[1]

Step 3: The Gradient (Self-Cleaning)
Time (min)%BAction
0.05Injection
8.095Elution of Isomers
10.095Wash Lipophilic Impurities
10.15Re-equilibration
13.05Ready for next inj.
Step 4: System Suitability Criteria (Pass/Fail)

Before running samples, inject a standard mixture 5 times.

  • %RSD of Area:

    
     2.0% (Validates Injector/Pump precision).
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between isomers (Validates Column Selectivity).
  • Tailing Factor:

    
     1.5 (Validates pH control and column age).
    

Troubleshooting Tip: If peak tailing increases, the isoxazole nitrogen may be interacting with silanols. Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) rather than just acidifying.

References

  • ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide." Available at: [Link]

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Available at: [Link]

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar." Available at: [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Available at: [Link]

  • HALO Columns. "Comparison of Phenyl- and C18 Bonded Phases." Available at: [Link]

Sources

A Comparative Guide to the Crystal Structures of 3-(3-Chlorophenyl) Substituted Isoxazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystal structure data for isoxazoles substituted with a 3-chlorophenyl group at the 3-position. For researchers, medicinal chemists, and drug development professionals, a profound understanding of the three-dimensional architecture of these molecules is paramount. The spatial arrangement of atoms and the nature of intermolecular interactions within the crystal lattice directly influence crucial physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success.

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a 3-chlorophenyl substituent can significantly modulate the electronic and steric properties of the isoxazole ring, thereby influencing its binding affinity and selectivity for biological targets. This guide will delve into the available crystallographic data to offer a comparative perspective on these structures, supported by detailed experimental protocols for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

While a comprehensive dataset for a wide variety of 3-(3-chlorophenyl) substituted isoxazoles with publicly available crystal structures is not abundant, we can draw valuable insights from closely related analogs. For the purpose of this guide, we will present a detailed analysis of a representative crystal structure and discuss the expected structural variations and their implications.

A pertinent example for comparison is the crystal structure of 4-(4-chlorophenyl)-5-phenylisoxazole . Although the chlorophenyl group is at the 4-position of the isoxazole ring, the principles of its solid-state conformation and intermolecular interactions provide a strong foundation for understanding the behavior of its 3-(3-chlorophenyl) counterparts.

Parameter4-(4-Chlorophenyl)-5-phenylisoxazole[1]
Chemical Formula C₁₅H₁₀ClNO
Molecular Weight 255.69
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.554(2) Å, b = 25.966(2) Å, c = 7.4721(19) Å
α = 90°, β = 106.171(3)°, γ = 90°
Volume 1221.2(5) ų
Z 4

In the structure of 4-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole ring is essentially planar. The chlorophenyl and phenyl substituents are twisted with respect to this plane, with dihedral angles of 38.32(16)° and 43.91(18)°, respectively[1]. This twisting is a common feature in such multi-ring systems and is a result of minimizing steric hindrance between the aromatic rings.

For a hypothetical 3-(3-chlorophenyl) substituted isoxazole, we can anticipate a similar planar isoxazole core. The dihedral angle between the 3-(3-chlorophenyl) group and the isoxazole ring will be influenced by the nature of the substituent at the 5-position. Bulky substituents at the 5-position would likely lead to a larger dihedral angle to alleviate steric strain.

The intermolecular interactions in the crystal lattice are dominated by weak forces. In the case of 4-(4-chlorophenyl)-5-phenylisoxazole, the packing is stabilized by van der Waals forces. For 3-(3-chlorophenyl) isoxazoles, particularly those with functional groups capable of hydrogen bonding (e.g., carboxylic acids, amides), we would expect to see a significant contribution from hydrogen bonding to the crystal packing, leading to more robust and often more complex three-dimensional networks. For instance, in the crystal structure of a related compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, C-H···O hydrogen-bond interactions are observed[2].

Experimental Protocols: From Synthesis to Single Crystal

The journey to obtaining high-quality crystal structure data begins with the synthesis of the target compound and culminates in the growth of single crystals suitable for X-ray diffraction.

Synthesis of 3-(3-Chlorophenyl) Substituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride. The following is a representative procedure adapted from the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole[3][4].

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve the appropriate substituted acetophenone and 3-chlorobenzaldehyde in a suitable solvent such as ethanol.

  • Add a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.

  • Continue stirring at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Collect the crude chalcone by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Cyclization to the Isoxazole

  • Reflux a mixture of the purified chalcone and hydroxylamine hydrochloride in a solvent such as ethanol.

  • The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude isoxazole.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 3-(3-chlorophenyl) substituted isoxazole.

Single Crystal Growth Methodologies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is critical and often requires empirical screening. Here are three commonly employed techniques for small organic molecules.

1. Slow Evaporation

This is the simplest crystallization technique.

  • Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution. The choice of solvent is crucial; it should be one in which the compound has moderate solubility.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

2. Vapor Diffusion

This method is particularly effective for small amounts of material.

  • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a jar or a beaker covered with parafilm).

  • Add a larger volume of a "poor" solvent (in which the compound is sparingly soluble but is miscible with the "good" solvent) to the bottom of the larger container.

  • Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and inducing crystallization.

3. Solvent Layering

This technique relies on the slow diffusion between two miscible solvents of different densities.

  • Dissolve the compound in a small amount of a dense "good" solvent.

  • Carefully layer a less dense "poor" solvent on top of the solution, creating a distinct interface.

  • Seal the container and leave it undisturbed.

  • Slow diffusion at the interface will lead to a gradual decrease in solubility and the formation of crystals.

Visualizing the Workflow and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Start Start Chalcone Synthesis Chalcone Synthesis Start->Chalcone Synthesis Substituted Acetophenone + 3-Chlorobenzaldehyde Purification1 Purification1 Chalcone Synthesis->Purification1 Crude Chalcone Cyclization Cyclization Purification1->Cyclization Purified Chalcone + Hydroxylamine HCl Purification2 Purification2 Cyclization->Purification2 Crude Isoxazole Pure Compound Pure Compound Purification2->Pure Compound Column Chromatography/ Recrystallization

Caption: Workflow for the synthesis of 3-(3-chlorophenyl) substituted isoxazoles.

G cluster_mol Molecular Structure Isoxazole Isoxazole Ring (Planar Core) Chlorophenyl 3-Chlorophenyl Group (Substituent) Isoxazole->Chlorophenyl at C3 R_group Substituent at C5 (Variable Group) Isoxazole->R_group at C5

Caption: Key structural components of a 3-(3-chlorophenyl) substituted isoxazole.

Conclusion

The crystal structure of 3-(3-chlorophenyl) substituted isoxazoles is a critical parameter in the rational design of new therapeutic agents. While a large public database of these specific structures is yet to be established, analysis of closely related analogs provides valuable predictive insights into their conformational preferences and intermolecular interactions. The ability to control the solid-state properties of these compounds through targeted synthetic modifications and carefully executed crystallization protocols is a powerful tool in the arsenal of the modern drug discovery scientist. The experimental methodologies detailed in this guide offer a practical framework for obtaining the high-quality single crystals necessary for definitive structural elucidation by X-ray crystallography, thereby accelerating the journey from molecular concept to clinical candidate.

References

  • Krishnaiah, M., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2324. [Link]

  • Irfan, A., et al. (2021). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine. Molecules, 26(24), 7563. [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Isoxazole Alkylation Products using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted isoxazoles is a common yet critical task. The isoxazole scaffold is a privileged structure in a multitude of pharmacologically active compounds. However, the alkylation of isoxazoles presents a classic chemical challenge: the potential for reaction at two different nucleophilic sites, the ring nitrogen and the ring oxygen, leading to a mixture of N- and O-alkylated products. Distinguishing between these constitutional isomers is paramount for ensuring the correct molecular architecture, which in turn dictates biological activity and intellectual property.

This guide provides an in-depth comparison of using Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to unambiguously validate the structure of isoxazole alkylation products. We will move beyond a simple recitation of steps to explain the underlying principles and causal logic behind the experimental choices, ensuring a self-validating and robust analytical system.

The Challenge: N- vs. O-Alkylation in Isoxazoles

The alkylation of an isoxazole can result in two distinct products: the N-alkylated isoxazolium salt and the O-alkylated isoxazole derivative. The regioselectivity of this reaction is often difficult to control and can be influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial clues, definitive assignment, especially in complex molecules, requires the two-dimensional (2D) correlation experiments of HSQC and HMBC.[1][2]

The Solution: A 2D NMR-Based Strategy

A powerful and reliable strategy for distinguishing between N- and O-alkylation involves a synergistic evaluation of HSQC and HMBC spectra.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond correlations between protons and the carbons to which they are attached.[4][5] This is the foundational map of your molecule's C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and occasionally four).[6][7] It is the key to connecting the different spin systems within your molecule and, in this case, to pinpointing the site of alkylation.

The logic is straightforward: the protons on the newly introduced alkyl group will show long-range correlations to the carbons of the isoxazole ring. The specific carbons they correlate to will definitively reveal whether the alkyl group is attached to the nitrogen or the oxygen.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of experiments and analysis for determining the structure of an alkylated isoxazole.

Isoxazole_Alkylation_Analysis_Workflow Workflow for Isoxazole Alkylation Structure Validation A Isoxazole Alkylation Reaction (Potential N- and O-products) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B Isolate Product(s) C 2D NMR Acquisition (HSQC, HMBC) B->C Initial Structural Data D HSQC Analysis: Identify all C-H one-bond correlations C->D E HMBC Analysis: Map long-range H-C correlations C->E F Focus on Alkyl Group Protons (e.g., -CH₂-R) D->F Assign Alkyl Protons E->F G Correlations to C3 and C5 of Isoxazole Ring? F->G Key Diagnostic Correlations H N-Alkylated Product Confirmed G->H Yes I Correlation to C5 of Isoxazole Ring? G->I No K Structure Validated H->K J O-Alkylated Product Confirmed I->J Yes J->K

Caption: Key ³J HMBC correlations for an N-alkylated isoxazole.

O-Alkylated Isoxazole Product

For the O-alkylated product, the alkyl group is attached to the oxygen, which is part of an enol-ether type system. The protons of the alpha-carbon of the alkyl group will show a three-bond correlation (³J) to C5 of the isoxazole ring. A correlation to C3 is highly unlikely as it would be a four-bond correlation.

Caption: Key ³J HMBC correlation for an O-alkylated isoxazole.

Summary of Expected NMR Data
FeatureN-Alkylated Isoxazolium ProductO-Alkylated Isoxazole Product
¹H NMR Protons on alpha-carbon of alkyl group are deshielded due to the positive charge on the nitrogen.Protons on alpha-carbon of alkyl group are typically less deshielded than in the N-alkylated case.
¹³C NMR C3 and C5 carbons of the isoxazole ring are significantly deshielded due to the positive charge.C5 carbon is deshielded (enol-ether character), while C3 is less affected compared to the N-alkylated isomer.
HSQC Shows a cross-peak between the alpha-protons of the alkyl group and the alpha-carbon.Shows a cross-peak between the alpha-protons of the alkyl group and the alpha-carbon.
Key HMBC Crucial correlation from alpha-protons of alkyl group to both C3 and C5 of the isoxazole ring. Crucial correlation from alpha-protons of alkyl group to C5 of the isoxazole ring ONLY.

Experimental Protocol: Acquiring High-Quality HMBC and HSQC Data

The following is a generalized protocol for acquiring HSQC and HMBC data on a modern NMR spectrometer for a small organic molecule. Spectrometer-specific parameters and commands may vary. [6][8] Sample Preparation:

  • Dissolve 5-10 mg of the purified alkylated isoxazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a clean, dry 5 mm NMR tube.

1D NMR Acquisition:

  • Acquire a standard 1D ¹H spectrum to determine the chemical shift range and to ensure the sample is of sufficient concentration.

  • Acquire a 1D ¹³C spectrum to determine the carbon chemical shift range.

HSQC Acquisition (Gradient-Selected, Edited):

  • Load a standard gradient-selected, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).

  • Set the ¹H spectral width to cover all proton signals with a small margin.

  • Set the ¹³C spectral width to cover all carbon signals.

  • The one-bond ¹J(CH) coupling constant is typically set to an average value of 145 Hz.

  • Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.

  • Process the data with appropriate window functions (e.g., sine-bell). The edited HSQC will show CH/CH₃ signals with a different phase than CH₂ signals, which is useful for assignments. [7] HMBC Acquisition (Gradient-Selected):

  • Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

  • The long-range coupling constant, for which the experiment is optimized, is a critical parameter. A value of 8 Hz is a good starting point as it covers a range of typical two- and three-bond couplings. [9]For challenging cases, acquiring two HMBC spectra, one optimized for 5 Hz and another for 10 Hz, can be beneficial. [7]4. Acquire a sufficient number of scans (e.g., 8-16) for each of the 256-512 increments. HMBC is less sensitive than HSQC, so more scans are generally required. [10]5. Process the data with appropriate window functions.

Conclusion

The structural elucidation of isoxazole alkylation products is a common challenge that can be confidently addressed with a logical application of 2D NMR spectroscopy. By focusing on the long-range correlations from the protons of the introduced alkyl group to the carbons of the isoxazole ring in the HMBC spectrum, a clear and unambiguous distinction between N- and O-alkylation can be made. The N-alkylated product will show correlations to both C3 and C5, while the O-alkylated product will only show a correlation to C5. This guide provides the foundational knowledge and a practical framework for researchers to apply these powerful techniques, ensuring the structural integrity of their synthesized compounds and the reliability of their subsequent research.

References

  • Heffron, G. 2D NMR for the Chemist: A Practical Description and Experimental Guide.
  • Simpson, J. H. (2012). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Academic Press.
  • Fenech, C. (2012, July 25). Organic structure determination using 2-D NMR spectroscopy: a problem-based approach. Chemistry World. Available at: [Link]

  • S. K. M., & J. C. C. (2023). Essential Practical NMR for Organic Chemistry (2nd ed.). Wiley.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]

  • Field, L. D., & Sternhell, S. (Eds.). (2012).
  • Wasylishen, R. E., & Schaefer, T. (1975). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 53(21), 3247-3252.
  • Claramunt, R. M., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. Available at: [Link]

  • Topspin 3.2 NMR Guide: HSQC and HMBC for Topspin. (2020). Available at: [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. Available at: [Link]

  • Al-Azmi, A., & Shalaby, M. A. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Current Organic Chemistry, 25(7), 849-856. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Butler, R. N., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H–15N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(30), 4701-4713. Available at: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]

  • Wang, M., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13539-13547. Available at: [Link]

  • Automation on Hermes: H-C HSQCs and HMBCs. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Giamberini, M., et al. (2018). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the... [Figure]. ResearchGate. Available at: [Link]

  • 2D HMQC and HSQC (VnmrJ ChemPack). (n.d.). Indiana University NMR Facility. Available at: [Link]

  • Bing, Y., et al. (2023). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 95(1), 359-366. Available at: [Link]

  • Giraud, N., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(5), 1193. Available at: [Link]

  • John Francis Xavier, J., et al. (2015). Correlations in the HSQC and HMBC spectra of 19 [Table]. ResearchGate. Available at: [Link]

  • Gonnella, N. C. (2019). Nuclear Magnetic Resonance. In Ewing's Analytical Instrumentation Handbook, Fourth Edition. Taylor & Francis.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Singh, P., et al. (2018). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S) [Figure]. ResearchGate. Available at: [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Available at: [Link]

  • Hanrahan, M. P., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemistry – A European Journal, 26(49), 11161-11165.
  • Li, Z., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8444-8451. Available at: [Link]

  • Bimoussa, A., et al. (2021). A, B. Main HMBC cross-peaks correlations were observed in the 2D-NMR spectra of compound 3 [Figure]. ResearchGate. Available at: [Link]

  • Giraud, N., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. F1000Research, 11, 1204.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Kovtunov, K. V., et al. (2022). 15N NMR Signal Amplification by Reversible Exchange of [15N3]Ornidazole Antibiotic. Analytical Chemistry, 94(45), 15634-15641. Available at: [Link]

  • N. D. D., & A. D. P. (2019). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Communications, 55(64), 9471-9474. Available at: [Link]

  • CORTECNET. (n.d.). 15N salts. Available at: [Link]

  • The SOFAST-HMBC-HMQC experiment for pairing geminal methyl groups in Valine and Leucine side-chains. (2018). ChemRxiv.
  • El-Essawy, F. A., et al. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry, 13, 2626-2634. Available at: [Link]

  • Nolan, D. L., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 1318-1326. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy: Identifying C=N and C-Br Bonds in Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, forming the core of numerous pharmacologically active agents. Its unique electronic and structural properties make it a valuable component in medicinal chemistry. Rapid and unambiguous structural verification is paramount during synthesis and quality control. Infrared (IR) spectroscopy serves as a first-line, non-destructive analytical technique to confirm the presence of key functional groups, providing an essential molecular fingerprint.

This guide provides an in-depth comparison of the IR spectral signatures for the C=N bond within the isoxazole heterocycle and the C-Br bond, a common substituent in synthetic intermediates. We will move beyond simple peak tables to discuss the underlying principles, provide a field-proven experimental protocol, and present a logical workflow for spectral interpretation.

The Science of a Wiggle: Why IR Spectroscopy Works

Infrared spectroscopy is predicated on a simple principle: covalent bonds are not static.[1] They behave like stiff springs, capable of vibrating through stretching and bending motions at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, but only if that vibration causes a change in the molecule's dipole moment.[3] The resulting absorption spectrum provides a unique pattern of peaks, revealing the functional groups present.[2]

The energy (and thus, the wavenumber in cm⁻¹) of a vibration is primarily determined by two factors:

  • Bond Strength: Stronger bonds (like double or triple bonds) vibrate at higher frequencies than weaker single bonds.

  • Atomic Mass: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.

This explains why a C=N double bond will appear at a much higher wavenumber than a C-Br single bond.

Characteristic IR Absorption Profile of Substituted Isoxazoles

The isoxazole ring contains an endocyclic C=N (imine) bond. The stretching vibration of this bond is a highly reliable indicator of the heterocycle's presence.

  • Expected Frequency: The stretching vibration for the C=N bond within an isoxazole ring is consistently observed in the region of 1600 cm⁻¹ .[4] This peak is typically of medium to strong intensity.

  • Causality: Its position in the 1600 cm⁻¹ region is characteristic of a double bond. While similar to the C=C stretch of aromatic rings (1600-1430 cm⁻¹), the specific electronegativity of the adjacent nitrogen and oxygen atoms within the ring system helps define this region.[4]

  • Supporting Peaks: A full confirmation of the isoxazole ring involves identifying other characteristic vibrations, which collectively form its fingerprint. These include the N-O stretch (around 1153 cm⁻¹), the C-N stretch (around 1276 cm⁻¹), and the C-O stretch (around 1068 cm⁻¹).[5]

The carbon-bromine bond is a common feature in synthetic precursors and final API structures. Its IR signature is highly dependent on whether the bromine is attached to an sp³ (alkyl) or sp² (aryl) hybridized carbon.

  • Alkyl C-Br Bond:

    • Expected Frequency: A strong stretching vibration for an alkyl C-Br bond is found in the low-frequency fingerprint region, typically between 690-510 cm⁻¹ .[6][7] Some sources place this range between 650-510 cm⁻¹.[8]

    • Causality: This low frequency is a direct consequence of the high mass of the bromine atom. According to Hooke's Law for a simple harmonic oscillator, frequency is inversely proportional to the reduced mass of the system. The heavy bromine atom significantly lowers the vibrational frequency compared to bonds involving lighter atoms like carbon or hydrogen. This peak is often strong and readily identifiable, provided the region is not obscured by other absorptions.[9]

  • Aryl C-Br Bond:

    • Expected Frequency: When bromine is attached directly to an aromatic ring, its characteristic absorption shifts to a higher wavenumber, appearing in the range of 1075-1030 cm⁻¹ .[8]

    • Causality: This shift is due to the bond being between an sp² carbon and bromine. The sp² carbon has more s-character than an sp³ carbon, leading to a slightly stronger and shorter C-Br bond, which requires more energy (a higher frequency) to vibrate.

Comparative Data Summary
Bond TypeFunctional Group ContextWavenumber Range (cm⁻¹)Expected Intensity
C=N Stretch Isoxazole Ring~1600[4]Medium to Strong
C-Br Stretch Alkyl Bromide690 - 510[6][7]Strong
C-Br Stretch Aryl Bromide1075 - 1030[8]Medium

Experimental Protocol: Acquiring High-Fidelity ATR-FTIR Spectra of Isoxazole Derivatives

Attenuated Total Reflectance (ATR) is the preferred sampling technique for rapid, high-quality analysis of both solid and liquid samples without the need for extensive preparation like creating KBr pellets.[10] The protocol below ensures reproducibility and accuracy.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a single-bounce diamond or zinc selenide crystal).

Step-by-Step Methodology:

  • System Preparation:

    • Ensure the spectrometer and ATR accessory are powered on and have reached thermal equilibrium (typically 30-60 minutes).

    • Thoroughly clean the ATR crystal surface. Use a solvent known to dissolve your compound (e.g., isopropanol or acetone), applied with a non-abrasive wipe (e.g., a lint-free tissue). Perform a final wipe with a clean, dry tissue.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR crystal in position, collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will automatically subtract this from your sample spectrum.

    • Typical settings: 4 cm⁻¹ resolution, 32-100 scans for a good signal-to-noise ratio.[3] The scan range should cover 4000-400 cm⁻¹.

  • Sample Application:

    • For Liquid or Paste Samples: Place a single drop of the liquid onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[10]

    • For Solid Powder or Film Samples: Place a small amount of the solid powder onto the crystal. Swing the pressure clamp into position and turn the knob to lower the press tip onto the sample.[3] Apply firm, consistent pressure to ensure optimal contact between the sample and the crystal surface.[10] Inconsistent pressure is a primary source of poor reproducibility.

  • Sample Spectrum Acquisition:

    • Using the same scan parameters as the background, collect the sample spectrum.

    • The resulting spectrum should be displayed in either % Transmittance or Absorbance.

  • Cleaning and Post-Analysis:

    • Retract the pressure anvil if used.

    • Remove the sample from the crystal surface. Solid samples can often be recovered.[10]

    • Clean the crystal thoroughly as described in Step 1 to prevent cross-contamination.

    • Run a "monitor scan" or a new background to verify the crystal is clean before analyzing the next sample.[3]

Logical Workflow for Spectral Interpretation

The following diagram outlines a systematic approach to analyzing an IR spectrum for the target functional groups in a brominated isoxazole derivative.

IR_Analysis_Workflow cluster_main Spectral Interpretation Workflow for Brominated Isoxazole start Acquire High-Quality ATR-FTIR Spectrum region_split Divide Spectrum into Two Key Regions start->region_split func_group Analyze Functional Group Region (4000-1500 cm⁻¹) region_split->func_group High Frequency fingerprint Analyze Fingerprint Region (1500-500 cm⁻¹) region_split->fingerprint Low Frequency check_cn Peak near 1600 cm⁻¹? func_group->check_cn check_cbr Strong Peak in 690-510 cm⁻¹ Region? fingerprint->check_cbr cn_yes C=N Stretch Confirmed (Isoxazole Ring Likely Present) check_cn->cn_yes Yes cn_no Isoxazole Ring Absent or Signal is Ambiguous check_cn->cn_no No conclusion Synthesize Findings for Final Structure Confirmation cn_yes->conclusion cn_no->conclusion cbr_yes Alkyl C-Br Bond Likely Present check_cbr->cbr_yes Yes cbr_no Check for Aryl C-Br check_cbr->cbr_no No cbr_yes->conclusion check_aryl_cbr Peak in 1075-1030 cm⁻¹ Region? cbr_no->check_aryl_cbr aryl_cbr_yes Aryl C-Br Bond Likely Present check_aryl_cbr->aryl_cbr_yes Yes aryl_cbr_no C-Br Bond Likely Absent check_aryl_cbr->aryl_cbr_no No aryl_cbr_yes->conclusion aryl_cbr_no->conclusion

Caption: Workflow for identifying isoxazole C=N and C-Br bonds via IR spectroscopy.

Conclusion

IR spectroscopy is an indispensable tool for the structural analysis of isoxazole-containing compounds. By understanding the characteristic frequencies and underlying physical principles, scientists can rapidly confirm the successful incorporation of the isoxazole ring (via the C=N stretch at ~1600 cm⁻¹) and the presence and type of C-Br substitution (alkyl at ~690-510 cm⁻¹ or aryl at ~1075-1030 cm⁻¹). Following a robust experimental protocol, such as the ATR-FTIR method detailed here, ensures that the data collected is both accurate and reliable, providing trustworthy support for research and development in medicinal chemistry.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Alkyl and aryl halide infrared spectra. Chemistry.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics.
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). ResearchGate.
  • (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... (2021). ResearchGate.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • Infrared Spectroscopy.
  • IR Spectrum Table & Chart | Sigma-Aldrich. (2019). ResearchGate.
  • Table of Characteristic IR Absorptions. Spectroscopy Tutorial: Reference.
  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd.
  • Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. (2006). PubMed.
  • Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab.
  • Roy, T. K., et al. (2021). Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. MSE 364/METE 358, Materials/Metallurgical Laboratory II, Materials Engineering Department, KNUST, Kumasi.
  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Isoxazole(288-14-2)IR1. ChemicalBook.
  • Infrared Spectroscopy. MSU chemistry.
  • I.R Spectrum of Heterocyclic Compound {7}. ResearchGate.

Sources

Safety Operating Guide

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole: Proper Disposal & Deactivation Guide

[1][2]

Executive Safety Summary

5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole contains a highly reactive bromomethyl moiety (an alkylating agent) and a chlorinated aryl core.[1][2] This dual-hazard profile necessitates a disposal strategy that prioritizes the neutralization of electrophilic reactivity and the segregation of halogenated waste to prevent environmental contamination (e.g., dioxin formation during improper combustion).[1][2]

Immediate Hazards:

  • Lachrymator: The bromomethyl group behaves similarly to benzyl bromide; it is a potent eye and respiratory irritant.[1]

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[1][3]

  • Genotoxic Potential: As a reactive alkyl halide, it is a potential mutagen.[1][2]

Chemical Profile & Waste Classification[3]

PropertySpecificationOperational Implication
Functional Groups Alkyl Bromide (

), Aryl Chloride (

)
High reactivity with nucleophiles; requires halogenated waste stream.[1][2]
Physical State Solid (typically off-white to yellow)Dust control is critical; use anti-static liners.[1]
Solubility Low in water; Soluble in DCM, DMSO, EtOAcDo not attempt water washdown without surfactant/co-solvent.[1][2]
Transport (DOT/IATA) UN 3261 (Corrosive solid, acidic, organic, n.o.s.)[1][2]Packing Group II/III requirements apply.[1]
RCRA Status Not explicitly P/U listed, but Halogenated Must be coded for High-Temperature Incineration (HTI).[1][2]

Disposal Decision Framework

The following logic gate determines whether to treat the waste in-situ or segregate it for off-site destruction.

DisposalLogicStartWaste Generation SourceTypeCheckIs it Bulk Solid or Trace/Spill?Start->TypeCheckBulkBulk Solid / Mother LiquorTypeCheck->Bulk> 1g or PureTraceGlassware Residue / Small SpillTypeCheck->Trace< 1g or DiluteSegregateSegregate intoHALOGENATED Waste StreamBulk->SegregateQuenchChemical Deactivation(Thiosulfate Protocol)Trace->QuenchLabelLabel: 'High BTU Halogenated'(Do NOT mix with non-halogens)Segregate->LabelFinalDisposalDisposal via LicensedHigh-Temp IncineratorLabel->FinalDisposalCheckpHCheck pH & Phase SeparationQuench->CheckpHCheckpH->SegregateOrganic PhaseCheckpH->FinalDisposalAqueous Phase (if local regs permit)

Figure 1: Decision tree for segregating bulk waste versus deactivating trace residues.[1][2]

Protocol A: Chemical Deactivation (Quenching)

Use Case: Cleaning glassware, deactivating spills, or neutralizing small (<1g) residual amounts.[1][2] Mechanism: Nucleophilic substitution (

12
Reagents Required[1][4][5]
  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Solvent: Acetone or Ethanol (to solubilize the isoxazole)

  • Water[1][4][5]

Step-by-Step Procedure
  • Preparation: Dissolve the organic residue in a minimal amount of Acetone or Ethanol. The compound must be in solution for the quench to work effectively.[1]

  • Quench Solution: Prepare a saturated aqueous solution of Sodium Thiosulfate (~20% w/v).

  • Reaction:

    • Slowly add the Thiosulfate solution to the organic mixture with stirring.[1]

    • Ratio: Use at least 2 molar equivalents of thiosulfate relative to the isoxazole.[1]

    • Observation: The mixture may warm slightly (exothermic).[1]

  • Incubation: Stir at room temperature for 1 hour . This ensures the bromomethyl group is fully converted to the thiosulfate ester (Bunte salt).[1]

  • Verification (Optional): A TLC plate spot will show the disappearance of the non-polar starting material and the appearance of a baseline spot (the salt).[1]

  • Disposal:

    • The resulting mixture contains organic solvents and the halogenated core.[1]

    • Do not pour down the drain.

    • Transfer the entire quenched mixture to the Halogenated Solvent Waste container.[1]

Scientific Insight: Why Thiosulfate? Unlike ammonia or hydroxide, thiosulfate is a "soft" nucleophile that reacts rapidly with the "soft" electrophile (alkyl bromide) without causing immediate, violent hydrolysis or generating toxic volatile amines.[1][2]

Protocol B: Bulk Waste Management

Use Case: Expired stocks, reaction byproducts, or large-scale synthesis waste.[1][2]

Segregation (Critical)
  • Stream: Halogenated Organic Waste .[1]

  • Incompatibility: Never mix with strong oxidizers (e.g., Nitric acid) or alkali metals.[1][2]

  • Container: High-density polyethylene (HDPE) or glass carboys.[1] Avoid metal containers if the waste is acidic (hydrolysis of the bromide can generate HBr).[1]

Labeling

Ensure the waste tag explicitly lists:

  • Chemical Name: 5-Bromomethyl-3-(3-chloro-phenyl)-isoxazole[1][2]

  • Hazard Checkboxes: Corrosive, Toxic.[1][2][3][6]

  • Constituents: "Contains Organic Bromides and Chlorides."[1][7]

Final Destruction
  • This compound must be destroyed via High-Temperature Incineration (HTI) with flue gas scrubbing.[1]

  • Why? The presence of the chlorine on the phenyl ring and the bromine on the methyl group requires >1100°C combustion to ensure complete mineralization and prevent the formation of mixed halogenated dioxins/furans.[1]

Emergency Spill Procedures

If a solid spill occurs outside a fume hood:

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, a lab coat, and a full-face respirator (P100 + Organic Vapor cartridge) due to the lachrymatory nature of the dust.[1][2]

  • Containment: Do not dry sweep.[1] Cover the spill with a wet pad soaked in the Sodium Thiosulfate quench solution (described in Protocol A) to suppress dust and initiate deactivation.[1]

  • Cleanup:

    • Scoop the wet material into a wide-mouth jar.[1]

    • Wipe the surface with acetone followed by a soap/water wash.[1]

    • Place all cleanup materials (wipes, gloves) into a sealed bag labeled "Hazardous Waste: Corrosive/Lachrymator."[1][2]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Waste Code F001/F002: Spent Halogenated Solvents. Retrieved from [2]

  • Royal Society of Chemistry. (2011).[1] Quenching alkyl halides with sodium thiosulfate: Mechanism and application. Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (2023).[1] Product Specification: 5-(Bromomethyl)-3-phenylisoxazole.[1][3] Retrieved from [1][2]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.